HaloPROTAC-E
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56ClN5O8S/c1-27-33(54-26-43-27)28-9-10-29(32(21-28)53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-40)23-42-35(47)31-22-30(46)24-45(31)36(48)34(38(2,3)4)44-37(49)39(25-41)11-12-39/h9-10,21,26,30-31,34,46H,5-8,11-20,22-24H2,1-4H3,(H,42,47)(H,44,49)/t30-,31+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCGXLMTZGCSRS-JSWXEYCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56ClN5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HaloPROTAC-E
This guide provides a detailed overview of HaloPROTAC-E, a chemical degrader probe designed for targeted protein knockdown. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
Core Mechanism of Action
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). Its mechanism is predicated on hijacking the cell's native protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs). This is achieved by inducing proximity between the target protein and an E3 ubiquitin ligase.[1][]
The functionality of this compound relies on a two-pronged approach:
-
Target Recognition : One end of the this compound molecule contains a chloroalkane moiety. This group is specifically designed to form an irreversible, covalent bond with a HaloTag, a modified bacterial dehalogenase that is genetically fused to the protein of interest using techniques like CRISPR/Cas9 genome editing.[1][][3]
-
E3 Ligase Recruitment : The other end of this compound features a high-affinity ligand (VH298) that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the Cullin2-VHL complex.[1][4][5]
By simultaneously binding to the Halo-tagged POI and the VHL E3 ligase, this compound acts as a molecular bridge, forcing these two proteins into close proximity and inducing the formation of a ternary complex.[4][6][7] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[4]
A key advantage of this system is its high selectivity, which is derived from the specific covalent interaction with the HaloTag rather than direct binding to the endogenous target protein. This allows for the degradation of a wide array of proteins, including those traditionally considered "undruggable," simply by fusing them with the HaloTag.[][8]
Quantitative Performance Data
This compound has been demonstrated to be a potent and efficient degrader of Halo-tagged proteins. Its performance has been quantitatively assessed across several key metrics, including degradation potency (DC₅₀), maximum degradation (Dₘₐₓ), and degradation kinetics.
| Parameter | Target Protein | Value | Conditions | Citation |
| DC₅₀ | SGK3-Halo | 3-10 nM | 48h treatment in HEK293 cells | [1][9][10] |
| Halo-VPS34 | 3-10 nM | 48h treatment in HEK293 cells | [1][9][10] | |
| Dₘₐₓ | SGK3-Halo | ~95% | 300 nM, 48h treatment | [1][5][9] |
| Halo-VPS34 | ~95% | 300 nM, 48h treatment | [1][8] |
| Parameter | Target Protein | Time | Conditions | Citation |
| Time to 50% Degradation | SGK3-Halo | 20-30 min | 300 nM this compound | [1][8] |
| Halo-VPS34 | 1-2 hours | 300 nM this compound | [1][8] | |
| Protein Level Recovery | SGK3-Halo | ~Normal levels at 24h | After 24h treatment and washout | [1] |
| (Post-washout) | Halo-VPS34 | Still ~2-fold reduced at 48h | After 24h treatment and washout | [1] |
Notably, no "hook effect," a phenomenon where efficacy decreases at high concentrations, was observed with this compound at concentrations up to 10 μM.[1][8] Furthermore, the compound showed no impact on cell viability in HEK293 cells at concentrations up to 1 μM over 48 hours.[1]
| Protein | % Reduction | Role | Citation |
| Halo-VPS34 | 70% | Tagged Target | [1] |
| VPS15 | 50% | Known regulatory subunit | [1] |
| Beclin1 | 20% | Known regulatory subunit | [1] |
| ATG14 | 30% | Known regulatory subunit | [1] |
| UVRAG | 15% | Known regulatory subunit | [1] |
Quantitative global proteomics analysis revealed that this compound is remarkably selective. When targeting Halo-VPS34, only the tagged protein and its known regulatory subunits were significantly degraded, with no other cellular proteins being statistically impacted.[1][5]
Experimental Protocols
The validation of this compound's mechanism and efficacy involves several key experimental procedures.
This protocol is a generalized summary for generating cell lines with endogenously Halo-tagged proteins.
-
Design : Design guide RNAs (gRNAs) targeting the genomic locus near the N- or C-terminus of the gene of interest. Design a donor plasmid containing the HaloTag sequence flanked by homology arms (~500bp) corresponding to the genomic sequences upstream and downstream of the insertion site.[6][7]
-
Transfection : Co-transfect the host cells (e.g., HEK293) with the Cas9 nuclease, the designed gRNA, and the donor plasmid.
-
Selection/Enrichment : After allowing for recovery and expression, enrich the population of successfully edited cells. This can be achieved via Fluorescence-Activated Cell Sorting (FACS) by labeling the cells with a fluorescent HaloTag ligand.[6]
-
Validation : Confirm successful insertion and expression of the HaloTag fusion protein via PCR, sequencing, and immunoblotting.
-
Cell Treatment : Plate CRISPR-edited cells and treat with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 24-48 hours). For kinetic studies, treat with a fixed concentration (e.g., 300 nM) and harvest cells at different time points.[1]
-
Cell Lysis : Wash cells with PBS and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation : Block the membrane and probe with primary antibodies specific to the target protein, HaloTag, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualization : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.[1]
To confirm that degradation proceeds via the Cullin2-VHL-proteasome pathway, cells are pre-treated with specific inhibitors before adding this compound.[1]
-
Proteasome Inhibition : Pre-treat cells with 50 μM MG132 for 30 minutes.[1]
-
Cullin Neddylation Inhibition : Pre-treat cells with 3 μM MLN4924 for 3 hours.[1]
-
VHL Ligand Competition : Pre-treat cells with 50 μM VH298 (a competitive VHL binder) for 15 minutes.[1]
Following pre-treatment, add 300 nM this compound for 4-6 hours. Analyze protein levels via immunoblotting as described above. A blockade of degradation compared to controls confirms the involvement of the respective pathway component.[1]
Signaling Pathway Analysis
The functional consequence of this compound-mediated degradation can be assessed by analyzing downstream signaling pathways. For instance, the degradation of SGK3, a protein kinase, was shown to impact its signaling output.
SGK3 is known to phosphorylate the substrate NDRG1. By degrading SGK3-Halo, this compound effectively blocks this downstream phosphorylation event. This confirms that the removal of the protein has a direct and measurable functional impact on cellular signaling.[1][8]
To specifically isolate the effect of SGK3 degradation, experiments were conducted in the presence of Akt inhibitors to prevent confounding phosphorylation of NDRG1 by Akt.[1]
References
- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dundee.ac.uk [dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
HaloPROTAC-E: A Technical Guide to Selective Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in chemical biology and drug discovery, enabling the targeted degradation of specific proteins. HaloPROTAC-E is a highly efficient and selective chemical degrader designed to knockdown proteins fused with a HaloTag. This technology offers a powerful tool for target validation and studying protein function by inducing rapid and reversible post-translational protein depletion. This guide provides an in-depth technical overview of the this compound system, including its mechanism of action, quantitative performance data, and detailed experimental protocols.
Core Mechanism of this compound
This compound is a heterobifunctional molecule comprising three key components: a chloroalkane moiety that irreversibly binds to the HaloTag, a linker, and a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, derived from VH298.[1][2] The selective degradation of a Halo-tagged protein of interest (POI) is achieved through the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to the HaloTag fused to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.[3][4]
-
Ubiquitination: The recruitment of the VHL E3 ligase to the POI facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the HaloTag or the fusion protein.[3]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[2][3] The this compound molecule is subsequently released and can engage in another cycle of degradation.
This process is highly specific due to the targeted nature of the HaloTag binding and the recruitment of a specific E3 ligase.
Quantitative Performance Data
The efficacy of this compound has been demonstrated through the degradation of endogenously tagged proteins. The following tables summarize the key quantitative metrics for this compound performance.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time to 50% Degradation (at 300 nM) |
| SGK3-Halo | HEK293 | 3-10 | ~95 (at 48h) | 20-30 min |
| VPS34-Halo | HEK293 | 3-10 | ~95 (at 48h) | 1-2 h |
Table 1: Degradation Potency and Efficacy of this compound. [1][5] DC50 represents the concentration required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed.
| Target Protein | Time after Washout | Protein Level Recovery |
| SGK3-Halo | 4 h | Increased expression observed |
| SGK3-Halo | 24 h | Near normal expression levels |
| VPS34-Halo | 48 h | Levels still ~2-fold reduced |
Table 2: Reversibility of this compound Mediated Degradation. [1] Cells were treated with 300 nM this compound for 24 hours, followed by washout of the compound.
Selectivity of this compound
A key advantage of the HaloPROTAC system is its exquisite selectivity. Quantitative global proteomics has been employed to assess the off-target effects of this compound.
| Protein | Fold Change | p-value |
| Halo-VPS34 | -3.33 | <10-4 |
| VPS15 | -2.00 | <10-4 |
| Beclin1 | -1.25 | <10-4 |
| ATG14 | -1.43 | <10-4 |
| UVRAG | -1.18 | <10-4 |
Table 3: Proteomic Analysis of this compound Selectivity. [1] HEK293 cells expressing endogenous Halo-VPS34 were treated with this compound. The table shows proteins with statistically significant changes in expression. Notably, only the target protein and its known binding partners in the VPS34 complex were significantly degraded.
Experimental Protocols
The following are generalized protocols for key experiments involved in characterizing this compound activity.
CRISPR/Cas9-mediated Endogenous Protein Tagging
This protocol allows for the expression of the protein of interest fused to the HaloTag at its endogenous locus, avoiding overexpression artifacts.
-
gRNA Design: Design guide RNAs (gRNAs) targeting the genomic locus of the protein of interest, typically near the start or stop codon for N- or C-terminal tagging, respectively.
-
Donor Plasmid Construction: Construct a donor plasmid containing the HaloTag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA target site.
-
Transfection: Co-transfect the gRNA expression plasmid, a Cas9 expression plasmid, and the donor plasmid into the desired cell line.
-
Selection and Clonal Isolation: Select for successfully edited cells (e.g., using antibiotic resistance encoded on the donor plasmid or fluorescence-activated cell sorting if a fluorescent marker is included). Isolate single-cell clones.
-
Validation: Validate correct integration of the HaloTag by PCR and Sanger sequencing. Confirm expression of the Halo-tagged protein by immunoblotting.
This compound Treatment and Cell Lysis
-
Cell Plating: Plate the validated Halo-tagged cell line at an appropriate density.
-
Treatment: Treat cells with the desired concentrations of this compound for various time points. A DMSO control should be included.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Immunoblotting
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat to denature the proteins.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the protein of interest or the HaloTag. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.
Quantitative Global Proteomics
-
Sample Preparation: Prepare cell lysates from this compound and DMSO-treated cells as described above.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
TMT Labeling (Optional but Recommended): Label peptides from different conditions with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
-
Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.
-
Mechanism of Action Validation
To confirm that degradation is dependent on the VHL-proteasome pathway, inhibitor studies are performed.
-
Pre-treatment with Inhibitors:
-
To inhibit the Cullin-RING E3 ligase activity, pre-treat cells with a neddylation inhibitor such as MLN4924 (e.g., 3 µM for 3 hours).[1]
-
To inhibit the proteasome, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 50 µM for 30 minutes).[1]
-
To confirm the role of VHL, co-treat cells with this compound and an excess of a free VHL ligand (e.g., VH298 or VL285).[1][2]
-
-
This compound Treatment: Add this compound to the inhibitor-treated cells for the desired time.
-
Analysis: Analyze protein levels by immunoblotting. Inhibition of degradation in the presence of these compounds confirms the mechanism of action.
Conclusion
This compound, in conjunction with CRISPR/Cas9-mediated gene editing, provides a robust and versatile platform for the selective degradation of endogenous proteins.[1][6] Its high potency, rapid kinetics, and remarkable selectivity make it an invaluable tool for target validation and the elucidation of protein function in a physiologically relevant context. The detailed methodologies provided herein offer a guide for researchers to effectively implement this powerful technology in their own studies.
References
- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
HaloPROTAC-E: A Technical Guide to Structure, Properties, and Application
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of HaloPROTAC-E, a potent and selective degrader of HaloTag fusion proteins. We will delve into its chemical structure, physicochemical properties, and the molecular mechanisms that underpin its function. This document also outlines detailed experimental protocols for the application and evaluation of this compound in a research setting, making it a valuable resource for scientists in drug discovery and chemical biology.
Core Concepts: Structure and Chemical Properties
This compound is a bifunctional molecule designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest that have been fused with a HaloTag.[1] Its architecture consists of three key components: a chloroalkane moiety that irreversibly binds to the HaloTag, a von Hippel-Lindau (VHL) E3 ligase ligand based on the VH298 scaffold, and a flexible polyethylene glycol-based linker that connects these two functional ends.[2]
The molecular formula of this compound is C39H56ClN5O8S, and it has a molecular weight of 790.41 g/mol .[3][4][5] Its IUPAC name is (2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide.
Quantitative Physicochemical and Biological Properties
The following tables summarize the key chemical and biological properties of this compound.
| Chemical Identifier | Value |
| IUPAC Name | (2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
| Molecular Formula | C39H56ClN5O8S |
| Molecular Weight | 790.41 g/mol [3][4][5] |
| CAS Number | 2365478-58-4 |
| Physicochemical & Biological Properties | Value |
| Solubility | 100 mg/mL in DMSO[3] |
| Target Proteins | HaloTag-fused SGK3 and VPS34[1] |
| DC50 (Degradation Concentration 50%) | 3-10 nM for SGK3 and VPS34[1] |
| Dmax (Maximum Degradation) | ~95% at 48 hours for Halo-tagged SGK3[1] |
| Degradation Kinetics (t1/2) | ~50% degradation of Halo-SGK3 in 30 minutes[1] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions by inducing the formation of a ternary complex between a HaloTag-fused protein of interest and the VHL E3 ubiquitin ligase complex. This proximity, orchestrated by this compound, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Signaling Pathway: Impact on SGK3 and Downstream Events
This compound-mediated degradation of HaloTag-fused SGK3 has been shown to impact downstream signaling events. Specifically, the depletion of SGK3 leads to a reduction in the phosphorylation of its substrate, NDRG1. This demonstrates the functional consequence of this compound-induced protein degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Culture and Treatment
-
Cell Line Maintenance : Culture HEK293 cells (or other relevant cell lines) expressing the HaloTag-fusion protein of interest in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in fresh culture medium to the desired final concentration.
-
Treatment : Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Once the cells reach the desired confluency, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 300 nM for maximal degradation). A vehicle control (DMSO) should be run in parallel. Incubate the cells for the desired time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).
Immunoblotting for Protein Degradation
-
Cell Lysis :
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Normalize the protein concentrations of the lysates and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the HaloTag or the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | >98% [smolecule.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Dawn of Targeted Protein Degradation: A Technical Guide to HaloPROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. Within this burgeoning field, HaloPROTAC technology has emerged as a powerful and versatile tool for inducing the degradation of specific proteins of interest. This technical guide provides an in-depth exploration of the discovery, development, and application of HaloPROTACs, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Core Principle: Hijacking the Cellular Machinery for Protein Destruction
HaloPROTAC technology leverages the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The core of this technology is a heterobifunctional molecule, the HaloPROTAC, which is engineered to simultaneously bind to two key proteins:
-
The HaloTag fusion protein: The protein of interest (POI) is genetically fused with a HaloTag, an engineered bacterial haloalkane dehalogenase. This tag serves as a specific "handle" for the HaloPROTAC molecule.[1][2]
-
An E3 ubiquitin ligase: This cellular enzyme is responsible for tagging proteins with ubiquitin, marking them for destruction by the proteasome. HaloPROTACs typically incorporate a ligand for an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][4]
By bringing the HaloTag-fused POI and the E3 ligase into close proximity, the HaloPROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[5] This polyubiquitination event signals the proteasome to recognize and degrade the tagged protein, effectively removing it from the cell.[3]
The Mechanism of Action: A Step-by-Step Breakdown
The HaloPROTAC-mediated degradation process can be visualized as a catalytic cycle where the HaloPROTAC molecule can engage multiple target proteins for degradation.
Caption: Mechanism of HaloPROTAC-mediated protein degradation.
Quantitative Assessment of HaloPROTAC Efficacy
The potency and efficacy of HaloPROTACs are typically characterized by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize the reported quantitative data for two widely used HaloPROTACs, HaloPROTAC3 and HaloPROTAC-E.
Table 1: Quantitative Data for HaloPROTAC3
| Target Protein | Cell Line | DC50 | Dmax | E3 Ligase Ligand | Reference(s) |
| GFP-HaloTag7 | HEK293 | 19 nM | 90% | VHL | [6][7] |
| Endogenous HiBiT-HaloTag-BRD4 | HEK293 | - | 80-90% (at 3h and 24h) | VHL | [1][8] |
| Endogenous β-catenin-HaloTag-HiBiT | HEK293 | - | 80-90% | VHL | [8] |
| Endogenous nuclear protein-HiBiT-HaloTag | HEK293 | 8.1 nM | ~80% | VHL | [9] |
| Endogenous mitochondrial membrane protein-HaloTag-HiBiT | HEK293 | 8.1 nM | ~80% | VHL | [9] |
| Endogenous cytoplasmic protein-HaloTag-HiBiT | HEK293 | 18.6 nM | ~80% | VHL | [9] |
Table 2: Quantitative Data for this compound
| Target Protein | Cell Line | DC50 | Dmax | E3 Ligase Ligand | Reference(s) |
| Endogenous SGK3-HaloTag | HEK293 | 3-10 nM | ~95% (at 48h) | VHL (VH298) | [5][10] |
| Endogenous HaloTag-VPS34 | HEK293 | 3-10 nM | ~95% (at 48h) | VHL (VH298) | [5][10] |
Key Experimental Protocols in HaloPROTAC Development
The development and validation of HaloPROTACs involve a series of key experiments. The general workflow is outlined below, followed by detailed protocols for essential techniques.
Caption: Experimental workflow for HaloPROTAC development and validation.
Protocol 1: Endogenous Tagging of a Protein of Interest with HaloTag using CRISPR/Cas9
This protocol describes the generation of cell lines with endogenously HaloTag-fused proteins, which is crucial for studying the effects of degradation at physiological expression levels.[3][8][11]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Cas9 nuclease
-
Target-specific crRNA and tracrRNA
-
Donor plasmid containing the HaloTag sequence flanked by homology arms specific to the target gene's N- or C-terminus
-
Electroporation system or transfection reagent
-
Fluorescent HaloTag ligand (e.g., Janelia Fluor® 646) for FACS
-
Fluorescence-Activated Cell Sorter (FACS)
Procedure:
-
Design and Synthesize CRISPR Components:
-
Design a crRNA targeting the desired insertion site (N- or C-terminus) of the POI gene.
-
Synthesize the crRNA and tracrRNA.
-
-
Construct Donor Plasmid:
-
Clone the HaloTag sequence into a donor plasmid.
-
Flank the HaloTag sequence with 500-1000 bp homology arms corresponding to the genomic sequences upstream and downstream of the crRNA target site.
-
-
Transfection/Electroporation:
-
Culture HEK293 cells to the appropriate confluency.
-
Assemble the ribonucleoprotein (RNP) complex by incubating Cas9 protein with the crRNA:tracrRNA duplex.
-
Co-transfect or electroporate the cells with the Cas9 RNP complex and the donor plasmid.
-
-
Enrichment of Edited Cells by FACS:
-
Allow cells to recover for 48-72 hours post-transfection.
-
Incubate the cells with a fluorescent HaloTag ligand (e.g., Janelia Fluor® 646).
-
Use FACS to sort and collect the fluorescently labeled cells, which represent the population with successful HaloTag insertion.[1]
-
-
Expansion and Validation:
-
Expand the sorted cell population.
-
Validate the correct insertion of the HaloTag by PCR and Sanger sequencing of the genomic locus.
-
Confirm the expression of the HaloTag-fused protein by Western blot using an anti-HaloTag antibody.
-
Protocol 2: Western Blot Analysis of Protein Degradation
Western blotting is a standard method to visualize and quantify the reduction in the levels of the HaloTag-fused protein upon HaloPROTAC treatment.[1][7][12]
Materials:
-
Cells expressing the HaloTag-fused POI
-
HaloPROTAC and DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HaloTag and a loading control like anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate the cells expressing the POI-HaloTag at a suitable density.
-
Treat the cells with various concentrations of the HaloPROTAC or with DMSO as a negative control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HaloTag) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
-
Protocol 3: Flow Cytometry for Degradation Analysis of Fluorescently Tagged Proteins
For POIs fused to a fluorescent protein (e.g., GFP-HaloTag), flow cytometry provides a high-throughput method to quantify protein degradation on a single-cell level.[2][7]
Materials:
-
Cells expressing the fluorescently tagged POI-HaloTag
-
HaloPROTAC and DMSO
-
Trypsin or other cell detachment solution
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Plate the cells in a multi-well plate.
-
Treat the cells with a dose range of the HaloPROTAC or with DMSO for the desired time.
-
-
Cell Harvesting and Staining (if necessary):
-
Detach the cells using trypsin and neutralize.
-
Wash the cells with FACS buffer.
-
If necessary, stain with a viability dye to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the fluorescence data for a large population of cells (e.g., 10,000 events) for each treatment condition.
-
Gate on the live, single-cell population.
-
Measure the mean fluorescence intensity (MFI) of the fluorescent protein for each sample.
-
-
Data Analysis:
-
Normalize the MFI of the HaloPROTAC-treated samples to the MFI of the DMSO-treated control.
-
Plot the normalized MFI against the HaloPROTAC concentration to generate a dose-response curve and calculate the DC50 and Dmax values.
-
Conclusion and Future Directions
HaloPROTAC technology represents a significant advancement in the field of targeted protein degradation, providing a robust and adaptable platform for studying protein function and validating novel drug targets. The ability to induce the degradation of virtually any protein that can be fused to a HaloTag offers unparalleled experimental control. Future developments in this area may focus on the discovery of new E3 ligase ligands to expand the repertoire of HaloPROTACs, the development of tissue-specific HaloPROTACs for in vivo applications, and the integration of this technology with other advanced methodologies to further unravel the complexities of cellular biology.
References
- 1. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.jp]
- 2. Buy this compound | >98% [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Cereblon-Recruiting HaloPROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tenovapharma.com [tenovapharma.com]
- 7. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. france.promega.com [france.promega.com]
- 12. promega.com [promega.com]
The Chemical Genetics Revolution: A Technical Guide to HaloPROTAC-E
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of HaloPROTAC-E, a powerful chemical tool for inducing rapid, reversible, and selective degradation of Halo-tagged proteins. By hijacking the cell's natural protein disposal machinery, this compound offers an effective method for studying protein function and validating potential drug targets.
Introduction to this compound: A Paradigm for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking strategy in chemical biology and drug discovery. These heterobifunctional molecules are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[][2] The HaloPROTAC system is a specialized application of this technology that allows for the degradation of any protein of interest that has been fused with a HaloTag, a modified haloalkane dehalogenase.[][3]
This compound is an optimized PROTAC that consists of a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase complex, linked to a chloroalkane moiety that covalently binds to the HaloTag.[4][5] This system, particularly when combined with CRISPR/Cas9-mediated endogenous tagging, provides a robust platform for post-translational knockdown of proteins to investigate their biological roles.[4][6]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The functionality of this compound is centered on its ability to form a ternary complex between the Halo-tagged protein of interest and the VHL E3 ubiquitin ligase complex.[][7] This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity on the Halo-tagged proteins SGK3 and VPS34.
Table 1: Potency and Efficacy of this compound
| Target Protein | DC50 (nM) | Dmax (%) | Treatment Conditions |
| SGK3-Halo | 3-10 | ~95 | 48 hours |
| Halo-VPS34 | 3-10 | ~95 | 48 hours |
Data sourced from references[4][6][8][9][10].
Table 2: Kinetics of Degradation
| Target Protein | Time to 50% Degradation (t1/2) | This compound Concentration |
| SGK3-Halo | 20-30 minutes | 300 nM |
| Halo-VPS34 | 1-2 hours | 300 nM |
Data sourced from references[4][5][11].
Table 3: Selectivity of this compound
| Experiment | Findings |
| Quantitative Global Proteomics | Only Halo-VPS34 and its known regulatory subunits (VPS15, Beclin1, ATG14, and UVRAG) were significantly degraded.[4] |
| HIF Stability | Does not affect the stability of HIF, an endogenous target of VHL.[12] |
Data sourced from references[4][12].
Table 4: Reversibility of Degradation
| Target Protein | Recovery after Washout |
| SGK3-Halo | Increased expression observed 4 hours after washout, with near-normal levels at 24 hours.[4][11] |
| Halo-VPS34 | Increased expression observed 4 hours after washout, but levels remained approximately 2-fold reduced after 48 hours.[4][11] |
Data sourced from references[4][11].
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Cell Culture and Treatment
-
Cell Lines: HEK293 Flp-In cells stably expressing the HaloTag7 fusion protein of interest (e.g., GFP-HaloTag7, SGK3-Halo, Halo-VPS34) are commonly used.[12][13]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.[12][13]
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution.[12] For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 300 nM). The final DMSO concentration should be kept low (e.g., 0.1%) to minimize solvent effects.[12] Treatment duration can vary depending on the experimental goals (e.g., 24 hours for DC50 determination, or shorter time points for kinetic studies).[12][13]
Monitoring Protein Degradation
Immunoblotting:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the Halo-tagged protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: After incubation with a suitable HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry (for fluorescently tagged proteins):
-
Cell Preparation: For proteins fused to a fluorescent reporter like GFP (e.g., GFP-HaloTag7), cells are harvested after this compound treatment.[12][13]
-
Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in fluorescence indicates degradation of the fusion protein.[12][13]
-
Data Normalization: The average fluorescence of treated cells is normalized to that of vehicle-treated (e.g., DMSO) control cells.[13]
Mechanistic Studies
To confirm the mechanism of this compound-mediated degradation, the following control experiments are crucial:
-
Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor (e.g., 300 nM epoxomicin or 50 µM MG132) before adding this compound.[4][12] Inhibition of degradation confirms the involvement of the proteasome.[12]
-
VHL Competition: Cells are co-treated with this compound and an excess of a VHL ligand (e.g., 50 µM VH298).[4][12] A reduction in degradation confirms that this compound acts through VHL.[4][12]
-
Cullin Neddylation Inhibition: Pre-treatment with a cullin-RING ligase inhibitor (e.g., 3 µM MLN4924) can also be used to demonstrate the dependence on the Cullin2-VHL complex.[4]
Conclusion
This compound has emerged as a versatile and potent tool in chemical genetics. Its ability to induce rapid, selective, and reversible degradation of Halo-tagged proteins provides researchers with a powerful method for dissecting complex biological processes and validating novel drug targets. The combination of this compound with precise genome editing techniques like CRISPR/Cas9 to tag endogenous proteins further enhances its utility, paving the way for a deeper understanding of protein function in a more physiologically relevant context.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. HaloPROTAC Development - Profacgen [profacgen.com]
- 4. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | >98% [smolecule.com]
- 6. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. adooq.com [adooq.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Reversible Protein Knockdown with HaloPROTAC-E: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful strategy in drug discovery and chemical biology, offering the ability to eliminate a target protein rather than merely inhibiting its function. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][][3] The HaloPROTAC system leverages the high-affinity and specific interaction between the HaloTag, a modified haloalkane dehalogenase, and a chloroalkane ligand to direct this degradation machinery to any protein fused with the HaloTag.[] This guide focuses on HaloPROTAC-E, an optimized degrader probe, providing a comprehensive overview of its mechanism, performance, and the experimental protocols necessary for its application. This compound offers a rapid, potent, and reversible method for protein knockdown, making it an invaluable tool for target validation and functional studies.[4][5][6][7][8]
Mechanism of Action
This compound is a chemical degrader that functions by hijacking the cell's natural protein disposal system.[4][5][6][7][8] It is a bifunctional molecule composed of two key components connected by a linker: a chloroalkane moiety that covalently binds to the HaloTag, and a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5][6][7][8]
The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: this compound first binds to the VHL E3 ligase complex. The chloroalkane portion of this compound then covalently binds to the HaloTag fused to the protein of interest (POI). This brings the POI into close proximity with the E3 ligase, forming a ternary complex.[1]
-
Ubiquitination: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.[1]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.[1] The POI is unfolded and cleaved into small peptides, effectively knocking down its cellular levels.
This process is catalytic, as the this compound molecule is released after ubiquitination and can proceed to target another POI-HaloTag fusion protein.
Core Signaling Pathway Diagram
Caption: Mechanism of this compound mediated protein degradation.
Quantitative Data Summary
This compound has been shown to be a potent and efficient degrader of Halo-tagged proteins. The following tables summarize its key performance metrics for two endosomally localized proteins, SGK3 and VPS34.
Table 1: Degradation Potency and Efficacy
| Target Protein | DC50 (nM) | Dmax (at 48h) |
| SGK3-Halo | 3-10 | ~95% |
| Halo-VPS34 | 3-10 | ~95% |
| Data sourced from references[4][5][6][7][9]. |
Table 2: Degradation Kinetics (at 300 nM this compound)
| Target Protein | Time to 50% Degradation (t1/2) |
| SGK3-Halo | 20-30 minutes |
| Halo-VPS34 | 1-2 hours |
| Data sourced from references[4][8]. |
Table 3: Reversibility of Degradation
| Target Protein | Time to Recovery after Washout |
| SGK3-Halo | ~24 hours to near normal levels |
| Halo-VPS34 | Levels still ~2-fold reduced after 48 hours |
| Data sourced from references[4][8]. |
Table 4: Specificity of this compound
| Treatment | Significantly Downregulated Proteins |
| 300 nM this compound on Halo-VPS34 cells (4h) | Halo-VPS34, VPS15, Beclin1, ATG14, UVRAG |
| Quantitative global proteomics revealed that only the Halo-tagged protein and its known interacting partners were significantly degraded.[4][5][8] |
Experimental Protocols
General Cell Culture and Reagents
-
Cell Lines: HEK293 cells with endogenously Halo-tagged proteins of interest (e.g., SGK3-Halo, Halo-VPS34) generated via CRISPR/Cas9 genome editing.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Synthesized as described in the literature or obtained from a commercial supplier. Stock solutions are typically prepared in DMSO.
Protein Degradation Assay
Objective: To determine the dose-response and kinetics of this compound-mediated protein degradation.
Methodology:
-
Cell Seeding: Plate the Halo-tagged cell line in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Treatment:
-
Dose-Response: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 or 48 hours). Include a DMSO-only vehicle control.
-
Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 300 nM) and harvest cells at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the protein of interest, the HaloTag, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to the loading control. For dose-response experiments, calculate the DC50 value. For time-course experiments, determine the time required for 50% degradation.
Washout Experiment for Reversibility
Objective: To assess the reversibility of protein knockdown after removal of this compound.
Methodology:
-
Treatment: Treat cells with an effective concentration of this compound (e.g., 300 nM) for 24 hours.
-
Washout: After 24 hours, remove the medium containing this compound. Wash the cells three times with fresh, pre-warmed DMEM.
-
Recovery: Add fresh medium without this compound and incubate the cells for various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Analysis: Harvest the cells at each time point and analyze the protein levels by Western blotting as described in the protein degradation assay protocol.
Experimental Workflow Diagram
Caption: Workflow for protein degradation and reversibility experiments.
Functional Consequences and Specificity
The degradation of a target protein by this compound has been shown to have downstream functional effects. For example, the degradation of SGK3-Halo leads to a reduction in the phosphorylation of its substrate, NDRG1.[4][5][6][7][8] This demonstrates that the knockdown of the target protein translates to a measurable biological response.
Furthermore, quantitative global proteomics have revealed that this compound is remarkably selective.[4][5][6][7][8] When used to target Halo-VPS34, only the tagged protein and its known interacting partners within the VPS34 complex (VPS15, Beclin1, and ATG14) were significantly degraded.[4][5][8] This high degree of specificity minimizes off-target effects, making this compound a precise tool for studying protein function.
Signaling Pathway Impact Diagram
Caption: Functional consequence of SGK3-Halo degradation by this compound.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its ability to induce rapid, potent, and reversible knockdown of Halo-tagged proteins with high specificity makes it an exceptional tool for a wide range of applications in biomedical research and drug development. By combining the precision of genetic tagging with the temporal control of a small molecule, this compound allows researchers to dissect complex biological processes and validate novel drug targets with unprecedented control. This guide provides the foundational knowledge and experimental framework for the successful implementation of this compound technology in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 3. Item - HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - ACS Chemical Biology - Figshare [figshare.com]
- 8. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Harnessing HaloPROTAC-E with CRISPR/Cas9 for Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of HaloPROTAC-E in conjunction with CRISPR/Cas9-mediated endogenous protein tagging. This powerful combination allows for the rapid, reversible, and selective degradation of target proteins, offering a robust tool for functional genomics, target validation, and therapeutic development.
Introduction
The ability to selectively deplete a protein of interest within a cellular context is a cornerstone of modern biological research and drug discovery. Traditional methods like RNA interference (RNAi) and CRISPR-based gene knockout operate at the nucleic acid level, which can be limited by slow turnover of existing protein and potential off-target effects. Proteolysis-targeting chimeras (PROTACs) offer a compelling alternative by directly targeting proteins for degradation through the ubiquitin-proteasome system.
The HaloPROTAC system streamlines the development of protein degraders. Instead of designing a unique PROTAC for each target, a universal HaloPROTAC can be used to degrade any protein that has been endogenously tagged with a HaloTag. This is achieved by leveraging the high-affinity and specific interaction between the HaloTag and its chloroalkane ligand, which is incorporated into the HaloPROTAC molecule. This compound is an optimized HaloPROTAC that utilizes the high-affinity VHL ligand VH298, enabling potent and selective degradation of Halo-tagged proteins.[1][2]
By combining the precision of CRISPR/Cas9-mediated gene editing to introduce a HaloTag at a specific endogenous locus with the potent activity of this compound, researchers can achieve conditional and reversible knockdown of their protein of interest, closely mimicking the effects of a small-molecule inhibitor.[1][3]
Mechanism of Action
The this compound mediated degradation of a Halo-tagged protein is a multi-step process initiated by the formation of a ternary complex.
As illustrated above, this compound is a bifunctional molecule with one end binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the other end covalently reacting with the HaloTag fused to the protein of interest (POI).[4][][6] This brings the POI into close proximity with the E3 ligase complex, leading to the poly-ubiquitination of the POI-HaloTag fusion. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]
Quantitative Data Summary
The following tables summarize the degradation efficiency and kinetics of this compound on various endogenously Halo-tagged proteins.
Table 1: Degradation Potency of this compound
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| SGK3-Halo | HEK293 | 3 - 10 | ~95 | 48 | [1][7] |
| Halo-VPS34 | HEK293 | 3 - 10 | ~95 | 48 | [1][7] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Degradation Kinetics of this compound at 300 nM
| Target Protein | Cell Line | Time to 50% Degradation (t1/2) | Time to >90% Degradation (h) | Reference |
| SGK3-Halo | HEK293 | 20 - 30 min | 24 | [1][2] |
| Halo-VPS34 | HEK293 | 1 - 2 h | 24 | [1] |
Experimental Protocols
The successful application of this compound for targeted protein degradation involves two key experimental phases:
-
CRISPR/Cas9-Mediated Endogenous Halo-Tagging: Precisely inserting the HaloTag sequence at the N- or C-terminus of the target gene.
-
This compound Treatment and Analysis: Inducing degradation of the Halo-tagged protein and assessing the phenotypic consequences.
Protocol 1: CRISPR/Cas9-Mediated Endogenous Halo-Tagging
This protocol outlines the general steps for inserting a HaloTag sequence into a specific genomic locus using CRISPR/Cas9 technology.
1.1. Design of gRNA and Donor Template
-
gRNA Design: Design two single guide RNAs (sgRNAs) that target the genomic region immediately upstream and downstream of the desired insertion site (start or stop codon for N- or C-terminal tagging, respectively).[1] Utilize online tools to minimize off-target effects.
-
Donor Template Design: Construct a donor plasmid containing the HaloTag7 sequence flanked by 500 bp homology arms that are homologous to the genomic sequences upstream and downstream of the gRNA cut sites.[3] The inclusion of a selection marker or a fluorescent reporter can aid in the selection of edited cells. To enable sensitive detection of the tagged protein, an 11-amino-acid HiBiT tag can be appended to the HaloTag sequence in the donor vector.[3]
1.2. Transfection
-
Transfect the target cell line with the Cas9 nuclease (as plasmid or purified protein), the designed sgRNAs, and the donor template plasmid. Electroporation or nucleofection are often more efficient for delivering the CRISPR components.[3]
1.3. Selection and Enrichment of Edited Cells
-
If a selection marker was included in the donor template, apply the appropriate selection agent to enrich for cells that have incorporated the donor DNA.
-
Alternatively, for HaloTag insertions, successfully edited cells can be enriched using Fluorescence-Activated Cell Sorting (FACS).[3][8] This is achieved by labeling the cell population with a fluorescent HaloTag ligand, such as Janelia Fluor 646 (JF646).[3]
1.4. Validation of Tagging
-
Genomic DNA Sequencing: Isolate single-cell clones and perform PCR amplification and Sanger sequencing of the targeted genomic locus to confirm the correct in-frame insertion of the HaloTag sequence.
-
Western Blotting: Lyse the validated clones and perform a Western blot using an anti-HaloTag antibody to confirm the expression of the fusion protein at the expected molecular weight.
Protocol 2: this compound Treatment and Analysis
This protocol describes the application of this compound to induce the degradation of the endogenously tagged protein.
2.1. Cell Culture and Seeding
-
Culture the validated Halo-tagged cell line under standard conditions.
-
Seed the cells in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
2.2. This compound Treatment
-
Dose-Response: To determine the DC50, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 or 48 hours).
-
Time-Course: To determine the degradation kinetics, treat the cells with a fixed concentration of this compound (e.g., 300 nM) and harvest the cells at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Reversibility: To assess the reversibility of degradation, treat cells with this compound for 24 hours, then wash out the compound and monitor the recovery of the target protein over time (e.g., 4, 8, 24, 48 hours).[1]
2.3. Analysis of Protein Degradation
-
Western Blotting: Lyse the cells at the end of the treatment period and perform a Western blot using an antibody against the target protein or the HaloTag to quantify the extent of degradation.
-
Quantitative Mass Spectrometry: For a global and unbiased assessment of selectivity, perform quantitative proteomic analysis to confirm that only the Halo-tagged protein and its known interactors are degraded.[1]
-
HiBiT L-Luminescence Assay: If a HiBiT tag was included, a sensitive lytic luminescence assay can be used to quantify the levels of the Halo-tagged protein.[3]
2.4. Phenotypic Analysis
-
Following confirmation of protein degradation, perform relevant functional assays to assess the phenotypic consequences of target protein depletion. This could include cell viability assays, signaling pathway analysis (e.g., phosphorylation of downstream substrates), or other target-specific functional readouts.[2]
Concluding Remarks
The combination of CRISPR/Cas9-mediated Halo-tagging and this compound provides a versatile and powerful platform for studying protein function. This approach offers several advantages, including the ability to study endogenous proteins at their native expression levels, rapid and reversible protein knockdown, and high selectivity.[1][3] By following the protocols outlined in this document, researchers can effectively implement this technology to accelerate their research and drug discovery efforts.
References
- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Buy this compound | >98% [smolecule.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
Application Note: Quantitative Proteomics to Measure HaloPROTAC-E Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[][2] A HaloPROTAC is a specialized heterobifunctional molecule that contains a ligand to bind an E3 ubiquitin ligase and a chloroalkane moiety that irreversibly binds to a HaloTag, an engineered haloalkane dehalogenase.[][3][4][5] When a protein of interest (POI) is genetically fused with this HaloTag, the HaloPROTAC can induce the formation of a ternary complex between the POI-HaloTag fusion and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.[][3][6]
While western blotting can confirm the degradation of the target protein, it provides limited scope. Global quantitative proteomics, particularly using Tandem Mass Tag (TMT) labeling, has become an indispensable tool for characterizing PROTACs.[7][8] This approach allows for the precise, multiplexed quantification of thousands of proteins simultaneously.[9][10] This enables researchers to not only confirm on-target degradation but also to comprehensively assess the PROTAC's selectivity by identifying unintended "off-target" protein degradation, a critical step in drug development.[2][11][12][13][14] Furthermore, proteomics data can reveal downstream effects on signaling pathways resulting from the target's depletion.[15]
This document provides a detailed protocol for using TMT-based quantitative proteomics to measure the global cellular effects of a HaloPROTAC-E, a hypothetical HaloPROTAC designed to recruit a specific E3 ligase.
Principle of the Method
The overall workflow involves genetically engineering cells to express a HaloTag-fused protein of interest. These cells are then treated with the this compound or a vehicle control. After treatment, cells are lysed, proteins are extracted, digested into peptides, and labeled with isobaric TMT reagents.[10][16] The labeled peptide samples are then combined, fractionated, and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is processed to identify and quantify thousands of proteins, revealing the extent of target degradation and any off-target effects across the proteome.[15][17]
Visualizations
This compound Mechanism of Action
References
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 5. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sapient.bio [sapient.bio]
- 8. panomebio.com [panomebio.com]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Degrader [proteomics.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.cn [documents.thermofisher.cn]
Application of HaloPROTAC-E in Autophagy Research: Notes and Protocols
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] HaloPROTAC-E is a potent and selective PROTAC designed to target proteins fused with a HaloTag, a modified bacterial dehalogenase that can be genetically attached to a protein of interest.[3][4] This technology, particularly when combined with CRISPR/Cas9 genome editing to tag endogenous proteins, provides a powerful tool for rapid, reversible, and selective protein knockdown to study protein function.[3][4]
In the context of autophagy research, this compound has been effectively utilized to degrade key components of the autophagy machinery, thereby enabling detailed investigation of their roles in this fundamental cellular process.[5][6] A primary target in this regard is the vacuolar protein sorting 34 (VPS34), a class III phosphoinositide 3-kinase that plays a crucial role in the initiation of autophagy.[3][4] By degrading Halo-tagged VPS34, this compound allows for the conditional inhibition of autophagy, providing a platform to study the downstream consequences and regulatory mechanisms.[5][6]
Mechanism of Action
This compound functions by forming a ternary complex between a Halo-tagged protein of interest (POI) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3][7] this compound consists of a chloroalkane moiety that covalently binds to the HaloTag, a linker, and a ligand that recruits the VHL E3 ligase.[3][4] This proximity induces the polyubiquitination of the Halo-tagged protein by the E3 ligase, marking it for degradation by the proteasome.[7] This targeted degradation is rapid, efficient, and can be reversed upon withdrawal of the this compound compound.[3][4]
Data Presentation
This compound Performance Metrics
| Parameter | Target Protein | Value | Cell Line | Reference |
| DC₅₀ | SGK3-Halo | 3-10 nM | HEK293 | [3][4][6] |
| Halo-VPS34 | 3-10 nM | HEK293 | [3][4][6] | |
| Dₘₐₓ | SGK3-Halo | ~95% | HEK293 | [3][4] |
| Halo-VPS34 | ~95% | HEK293 | [3][4] | |
| Degradation Kinetics (50% degradation) | SGK3-Halo | 20-30 min | HEK293 | [3][4] |
| Halo-VPS34 | 1-2 h | HEK293 | [3][4] |
Selectivity of this compound
Quantitative global proteomics has demonstrated that this compound is remarkably selective. When used to target Halo-tagged VPS34, it induced the degradation of the VPS34 complex (including VPS15, Beclin1, and ATG14) but did not significantly affect the levels of other cellular proteins.[3][4]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound mediated protein degradation.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound application.
Experimental Protocols
Cell Culture and Transfection
-
Cell Line Maintenance : Culture HEK293 cells (or other suitable cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Generation of Halo-Tagged Cell Lines : To study endogenous proteins, use CRISPR/Cas9 genome editing to insert the HaloTag sequence in-frame with the gene of interest (e.g., VPS34).
-
Transient Transfection (for over-expression studies) : For transient expression, transfect cells with a plasmid encoding the Halo-tagged protein of interest using a suitable transfection reagent according to the manufacturer's protocol.
This compound Treatment
-
Stock Solution Preparation : Prepare a stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term storage.[6]
-
Cell Treatment : On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Incubation : Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 30 minutes to 48 hours) at 37°C and 5% CO₂.[3][6]
Western Blotting for Protein Degradation Analysis
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HaloTag or the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Autophagy Flux Assay
To confirm that the degradation of an autophagy-related protein by this compound leads to an inhibition of the autophagy process, an autophagy flux assay can be performed.
-
Cell Treatment : Treat cells expressing the Halo-tagged autophagy protein with this compound for the desired time.
-
Lysosomal Inhibition : In a parallel set of experiments, co-treat the cells with a lysosomal inhibitor such as Bafilomycin A1 (BafA1) or chloroquine for the last few hours of the this compound treatment.
-
Western Blotting for LC3 : Perform Western blotting as described above and probe for LC3. Autophagy inhibition will be indicated by a lack of accumulation of LC3-II in the presence of the lysosomal inhibitor, compared to control cells.
VHL and Proteasome Dependence Assays
To confirm that the degradation is mediated by the VHL E3 ligase and the proteasome, inhibitor studies can be conducted.[3][4]
-
VHL Inhibition : Pre-treat cells with a VHL inhibitor (e.g., 50 µM VH298) for 15 minutes before adding this compound.[3]
-
Proteasome Inhibition : Pre-treat cells with a proteasome inhibitor (e.g., 50 µM MG132) for 30 minutes before adding this compound.[3]
-
Cullin-RING Ligase Inhibition : Pre-treat cells with a Cullin E3 ligase inhibitor (e.g., 3 µM MLN4924) for 3 hours prior to this compound treatment.[3][4]
-
Analysis : Analyze protein degradation by Western blotting. Inhibition of degradation in the presence of these inhibitors confirms the mechanism of action.
Conclusion
This compound is a powerful and versatile tool for researchers in the field of autophagy. Its ability to induce rapid, selective, and reversible degradation of Halo-tagged proteins allows for precise temporal control over the levels of key autophagy-related proteins. This enables detailed investigations into their functions and the dynamics of the autophagy pathway. The protocols outlined above provide a framework for the successful application of this compound in autophagy research, from validating its mechanism of action to assessing its impact on autophagic flux.
References
- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - American Chemical Society - Figshare [acs.figshare.com]
- 3. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
In vivo applications and delivery of HaloPROTAC-E
Application Notes and Protocols for HaloPROTAC-E
Topic:
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of this compound, a potent and selective degrader of Halo-tagged proteins. The information covers its mechanism of action, in vitro efficacy, and key experimental protocols. While detailed in vivo application data for this compound is not extensively published, this document provides generalized protocols and considerations for transitioning from in vitro to in vivo studies based on common practices for PROTAC molecules.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of proteins fused with a HaloTag. It achieves this by hijacking the cell's natural protein disposal system. One end of this compound covalently binds to the HaloTag, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the Halo-tagged protein, marking it for degradation by the proteasome.[1][] This technology, particularly when combined with CRISPR/Cas9-mediated endogenous tagging, allows for the rapid, reversible, and highly selective knockdown of target proteins.[3][4]
Mechanism of Action
The mechanism of this compound involves the formation of a ternary complex between the Halo-tagged target protein, this compound, and the VHL E3 ligase complex. This induced proximity leads to the polyubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome.[1]
Figure 1: Mechanism of this compound induced protein degradation.
In Vitro Efficacy and Quantitative Data
This compound has demonstrated high potency and efficacy in cell-based assays.[3] Its performance against endogenously Halo-tagged proteins SGK3 and VPS34 in HEK293 cells is summarized below.
| Parameter | SGK3-Halo | Halo-VPS34 | Reference |
| DC50 | 3–10 nM | 3–10 nM | [3][4][5] |
| Dmax | ~95% at 300 nM (48h) | ~95% at 300 nM | [3][4][5] |
| Time to 50% Degradation | 20–30 minutes | 1–2 hours | [3][5] |
| Reversibility | Normal expression levels observed 24h after washout | Levels remained ~2-fold reduced 48h after washout | [3][5] |
Signaling Pathway Analysis: SGK3
Degradation of SGK3-Halo by this compound has been shown to have a functional consequence on its downstream signaling pathway. Specifically, it leads to the dephosphorylation of the SGK3 substrate, NDRG1, at Thr346.[3]
Figure 2: Effect of this compound on the SGK3 signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Degradation of Halo-tagged Proteins
This protocol outlines the general steps for assessing the degradation of a Halo-tagged protein of interest in cultured cells upon treatment with this compound.
Figure 3: Workflow for in vitro protein degradation experiments.
Materials:
-
Cells expressing the Halo-tagged protein of interest.
-
Complete cell culture medium.
-
This compound.
-
DMSO (for stock solution).
-
Lysis buffer.
-
Protease and phosphatase inhibitors.
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Apparatus for Western blotting or mass spectrometry.
-
Primary antibodies against the target protein and a loading control.
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired time points.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Analysis:
-
Quantify the total protein concentration in the lysates.
-
Analyze the protein levels by Western blot or mass spectrometry to determine the extent of degradation.
-
-
Mechanism Validation (Optional): To confirm the degradation is proteasome- and VHL-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a VHL ligand (e.g., VH298) before adding this compound.[3]
Protocol 2: General Considerations for In Vivo Delivery and Studies
1. Formulation and Delivery: The physicochemical properties of PROTACs can make in vivo delivery challenging.[6][7] A suitable vehicle is crucial for solubility and bioavailability.
-
Vehicle Preparation: A common formulation for in vivo studies with PROTACs is a solution containing DMSO, PEG300, Tween-80, and saline.[8]
-
Route of Administration: The choice of administration route depends on the experimental model and the target tissue. Common routes include intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral (PO) gavage.[9][10]
2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
PK Analysis: This involves measuring the concentration of this compound in plasma and tissues over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
PD Analysis: This involves measuring the levels of the target protein in the tissue of interest at various time points after administration to assess the extent and duration of protein degradation.[11] A disconnect between PK and PD is often observed with PROTACs, where target degradation persists even after the compound is cleared from circulation.[11]
3. Efficacy Studies in Animal Models:
-
Model Selection: Choose an appropriate animal model (e.g., a mouse model with a Halo-tagged target protein knocked in) that is relevant to the biological question being investigated.
-
Dosing Regimen: Determine the optimal dose and dosing frequency based on the PK/PD studies.
-
Endpoint Analysis: Assess the therapeutic effect of target protein degradation by measuring relevant physiological or pathological endpoints.
Important Considerations for In Vivo Studies:
-
Toxicity: Evaluate the potential toxicity of this compound through dose-escalation studies and monitoring of animal health. In vitro studies showed no effect on cell viability with this compound treatment.[3][5]
-
Off-target Effects: Although quantitative proteomics has shown this compound to be highly selective in vitro, in vivo off-target effects should be considered and evaluated if necessary.[3][4]
-
Control Groups: Appropriate control groups are essential, including a vehicle-treated group and potentially a group treated with an inactive enantiomer of the PROTAC, if available.[12]
Conclusion
This compound is a powerful chemical probe for inducing the acute and reversible degradation of Halo-tagged proteins in vitro. Its high potency and selectivity make it an excellent tool for target validation and studying protein function. While in vivo applications require careful optimization of formulation and delivery, the general principles outlined here provide a starting point for translating the utility of this compound to animal models. The combination of HaloPROTAC technology with CRISPR/Cas9 gene editing offers a robust platform for post-translational protein knockdown to interrogate biological systems.[3]
References
- 1. researchgate.net [researchgate.net]
- 3. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTAC Enabling Formulation In Vivo: Implications of the Polymeric Carrier Eudragit E PO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioscmed.com [bioscmed.com]
- 11. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: High-Throughput Screening with HaloPROTAC-E
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The HaloPROTAC system leverages the high-affinity and specific interaction between the HaloTag, a modified haloalkane dehalogenase, and a chloroalkane linker conjugated to an E3 ligase ligand.
This application note details the use of HaloPROTAC-E, a potent and selective degrader that utilizes the von Hippel-Lindau (VHL) E3 ligase to induce the degradation of Halo-tagged proteins.[2][3] this compound offers a robust and versatile platform for high-throughput screening (HTS) to identify and characterize novel protein degraders, validate drug targets, and elucidate biological pathways.
Principle of this compound Mediated Degradation
This compound is a bifunctional molecule comprising a high-affinity VHL ligand (VH298) connected via a linker to a chloroalkane moiety.[2][4] The chloroalkane forms a covalent bond with the HaloTag fused to the protein of interest (POI). This ternary complex formation brings the POI into close proximity with the VHL E3 ligase complex, leading to the polyubiquitination of the POI and its subsequent recognition and degradation by the 26S proteasome.[5] This process is rapid, efficient, and reversible upon removal of the this compound compound.[2][6]
Diagram of the this compound Signaling Pathway
References
- 1. Nano-Glo® HiBiT Lytic Detection System | Protein Quantitation | Promega [promega.com]
- 2. promega.com [promega.com]
- 3. Nano-Glo® HiBiT Blotting System Protocol [promega.com]
- 4. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nano-Glo® HiBiT Lytic Detection System Protocol [worldwide.promega.com]
- 6. Nano-Glo® HiBiT Extracellular Detection System | Promega [be.promega.com]
Troubleshooting & Optimization
Optimizing HaloPROTAC-E for Maximum Protein Degradation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing HaloPROTAC-E concentration to achieve maximum degradation of Halo-tagged target proteins.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: For initial experiments, a concentration of 300 nM this compound is recommended. This concentration has been shown to induce maximum degradation (Dmax of ~95%) for proteins like SGK3-Halo and Halo-VPS34.[1][2] A dose-response experiment is crucial to determine the optimal concentration for your specific target protein.
Q2: What is the typical DC50 (half-maximal degradation concentration) for this compound?
A2: The reported DC50 for this compound is in the range of 3-10 nM for targets such as SGK3 and VPS34.[1][2][3][4] However, the DC50 is highly dependent on the specific target protein and the cellular context.
Q3: How quickly can I expect to see degradation of my target protein?
A3: this compound can induce rapid degradation. For example, approximately 50% degradation of SGK3-Halo was observed within 20-30 minutes of treatment with 300 nM this compound.[1][2] The kinetics of degradation will vary depending on the target protein's turnover rate and cellular localization.
Q4: Is the degradation induced by this compound reversible?
A4: Yes, the degradation is reversible. Upon washout of this compound, protein levels can be restored. For instance, increased expression of SGK3-Halo and Halo-VPS34 was observed 4 hours after compound removal, with SGK3-Halo levels returning to near-normal within 24 hours.[1][2]
Q5: I am not observing any degradation of my Halo-tagged protein. What are the possible reasons?
A5: Several factors could contribute to a lack of degradation:
-
Suboptimal this compound Concentration: Perform a dose-response experiment to identify the optimal concentration.
-
Cell Permeability Issues: Although HaloPROTACs are designed to be cell-permeable, issues can arise depending on the cell line.
-
Low E3 Ligase Expression: this compound utilizes the von Hippel-Lindau (VHL) E3 ligase.[5] Ensure your cell line expresses sufficient levels of VHL.
-
Impaired Ubiquitin-Proteasome System: The degradation is dependent on a functional proteasome.[5][] You can test this using a proteasome inhibitor like MG132 as a control.
-
Incorrect HaloTag Fusion: Ensure the HaloTag is correctly fused to your protein of interest and is accessible for this compound binding.
-
Target Protein Localization: The subcellular localization of the target protein and the E3 ligase can influence PROTAC efficiency.[7][8]
Q6: I am observing a "hook effect" with this compound. What does this mean and how can I avoid it?
A6: The "hook effect" is a phenomenon where the degradation efficiency decreases at very high concentrations of the PROTAC.[9] This is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unproductive for degradation, rather than the desired ternary complex (target-PROTAC-E3 ligase). While this compound has been shown not to exhibit a significant hook effect in some studies up to 10 µM, it is a possibility.[1][2] To avoid this, it is critical to perform a full dose-response curve to identify the optimal concentration range for degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low degradation | Suboptimal this compound concentration. | Perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. |
| Low expression or activity of VHL E3 ligase. | Confirm VHL expression in your cell line via Western blot or qPCR. Consider using a different cell line with known high VHL expression. | |
| Impaired proteasome function. | Include a positive control (e.g., a known proteasome-dependent degradation substrate) and a negative control with a proteasome inhibitor (e.g., MG132 or epoxomicin).[10] | |
| Incorrect HaloTag fusion or accessibility. | Verify the fusion protein expression and integrity by Western blot using an anti-HaloTag antibody. Consider repositioning the HaloTag (N- vs. C-terminus). | |
| "Hook effect" observed (degradation decreases at high concentrations) | Formation of unproductive binary complexes. | Perform a detailed dose-response curve to identify the optimal concentration that promotes ternary complex formation. Avoid using excessively high concentrations. |
| High cell toxicity | Off-target effects or compound insolubility. | Test the viability of non-transfected parental cells treated with this compound. Ensure proper dissolution of the compound. This compound has been shown to have no effect on cell viability in HEK293 cells up to 1 µM.[1][2] |
| Inconsistent results | Experimental variability. | Ensure consistent cell density, passage number, and treatment times. Use appropriate vehicle controls (e.g., DMSO). |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal this compound Concentration
-
Cell Plating: Plate cells expressing the HaloTag-fusion protein in a multi-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test is from 0.1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time, typically 24 hours for an initial dose-response curve.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blot Analysis: Normalize the protein lysates and perform SDS-PAGE followed by Western blotting. Probe the membrane with an anti-HaloTag antibody and an antibody for a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities for the HaloTag-fusion protein and the loading control. Normalize the HaloTag signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein at each concentration. Plot the percentage of remaining protein against the log of the this compound concentration to determine the DC50.
Protocol 2: Time-Course of this compound Mediated Degradation
-
Cell Plating: Plate cells as described in Protocol 1.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound (from the dose-response experiment).
-
Time Points: Harvest the cells at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Analysis: Perform cell lysis, protein quantification, and Western blot analysis as described in Protocol 1 to determine the rate of degradation.
Data Presentation
Table 1: Degradation Parameters for this compound
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time for 50% Degradation (at 300 nM) |
| SGK3-Halo | HEK293 | 3 - 10 | ~95 | 20 - 30 min |
| Halo-VPS34 | HEK293 | 3 - 10 | ~95 | 1 - 2 h |
Data compiled from references[1][2][3][4].
Table 2: Comparison of this compound and HaloPROTAC3 for Halo-VPS34 Degradation
| Concentration | This compound (% Degradation) | HaloPROTAC3 (% Degradation) |
| 10 nM (24 h) | 65 | 50 |
At concentrations of 300 nM and above, both PROTACs induced similar degradation at 24 hours.[2]
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
HaloPROTAC-E hook effect and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using HaloPROTAC-E. The information is designed to help users address specific issues they might encounter during their experiments, with a focus on the potential for a "hook effect" and strategies to ensure optimal protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
The hook effect, also known as the prozone effect, is a phenomenon observed with bifunctional molecules like PROTACs where an increase in the concentration of the PROTAC leads to a decrease in its efficacy (i.e., less degradation of the target protein).[1][2] This occurs at high concentrations where the PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of non-productive binary complexes (PROTAC-target protein and PROTAC-E3 ligase) instead of the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[3]
Q2: Is this compound susceptible to the hook effect?
Studies have shown that this compound is a highly potent and selective degrader, and a hook effect was not observed in assays with concentrations up to 10 μM.[4][5] This suggests that this compound is less prone to the hook effect compared to some other PROTACs. However, the occurrence of the hook effect can be influenced by factors such as the specific cellular context, expression levels of the target protein and E3 ligase, and post-translational modifications of the proteins involved.[2][6] Therefore, while not a common issue with this compound, it is a possibility under certain experimental conditions.
Q3: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule composed of a ligand that binds to the HaloTag protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8] When introduced into cells expressing a HaloTag-fused protein of interest, this compound forms a ternary complex with the HaloTag-fusion protein and the VHL E3 ligase complex.[9] This proximity induces the ubiquitination of the HaloTag-fusion protein, marking it for degradation by the proteasome.[7]
Q4: What are the recommended working concentrations for this compound?
This compound is a potent degrader with a reported DC50 (concentration for 50% degradation) between 3 and 10 nM for SGK3-Halo and Halo-VPS34.[4][8] A concentration of 300 nM has been shown to achieve a maximum degradation (Dmax) of approximately 95% for these proteins.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific target protein and cell line.
Troubleshooting Guide
Problem: I am observing reduced degradation of my Halo-tagged protein at high concentrations of this compound, suggesting a potential hook effect.
Possible Cause 1: Excessive this compound Concentration
While this compound is not typically prone to the hook effect, extremely high concentrations might lead to the formation of unproductive binary complexes.
Solution:
-
Optimize this compound Concentration: Perform a detailed dose-response curve starting from a low concentration (e.g., 0.1 nM) and extending to a high concentration (e.g., 10 µM). This will help you identify the optimal concentration range for maximal degradation and determine if a hook effect is occurring at higher concentrations.
Possible Cause 2: High Expression Level of the Halo-Tagged Protein
Overexpression of the Halo-tagged protein of interest can alter the stoichiometry between the target protein, this compound, and the E3 ligase, potentially contributing to a hook effect.
Solution:
-
Use Endogenous Tagging: Whenever possible, use CRISPR/Cas9-mediated endogenous tagging of your protein of interest with the HaloTag. This ensures physiological expression levels and reduces the likelihood of artifacts from overexpression.
-
Select for Lower Expression: If using transient or stable expression systems, select clones or populations with expression levels closer to the endogenous protein.
Possible Cause 3: Sub-optimal Incubation Time
The kinetics of ternary complex formation and subsequent degradation can vary depending on the target protein and cellular context.
Solution:
-
Perform a Time-Course Experiment: Treat your cells with an optimal concentration of this compound and collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) to determine the optimal degradation time for your target.
Data Presentation
Table 1: Quantitative Degradation Data for this compound
| Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) | Reference |
| SGK3-Halo | 3 - 10 | ~95 | HEK293 | 48 | [4][5] |
| Halo-VPS34 | 3 - 10 | ~95 | HEK293 | 48 | [4][5] |
Table 2: Comparison of this compound and HaloPROTAC3 Potency
| Compound | Target Protein | Concentration (nM) | Degradation (%) | Treatment Time (h) | Reference |
| This compound | Halo-VPS34 | 10 | 65 | 24 | [10] |
| HaloPROTAC3 | Halo-VPS34 | 10 | 50 | 24 | [10] |
Experimental Protocols
1. General Protocol for this compound Treatment and Western Blot Analysis
This protocol provides a general guideline for treating cells with this compound and assessing protein degradation by Western blot.
-
Cell Culture: Culture cells expressing the HaloTag-fusion protein under standard conditions.
-
Cell Seeding: Seed cells in appropriate culture plates to ensure they are in the exponential growth phase at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing this compound. For dose-response experiments, include a vehicle control (DMSO) and a range of this compound concentrations.
-
Incubate the cells for the desired amount of time (e.g., 24 or 48 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the HaloTag or the protein of interest. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Mechanism of this compound mediated protein degradation.
Caption: The PROTAC hook effect at high concentrations.
References
- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing HaloPROTAC-E Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of HaloPROTAC-E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, reversible degrader that targets Halo-tagged proteins for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a chloroalkane moiety that covalently binds to the HaloTag protein.[3] By simultaneously binding to both the VHL E3 ligase complex and a Halo-tagged protein of interest (POI), this compound brings the POI into proximity with the ubiquitination machinery, leading to its polyubiquitination and subsequent degradation by the proteasome.[4] This targeted protein degradation allows for the functional knockdown of the POI.
Q2: My this compound is showing low activity in cellular assays. Could this be a permeability issue?
Yes, low cellular activity of PROTACs, including this compound, is frequently attributed to poor cell permeability.[5] Due to their high molecular weight and large polar surface area, many PROTACs struggle to efficiently cross the cell membrane.[5] If you observe a significant discrepancy between the in vitro potency (e.g., binding assays) and the cellular degradation efficacy (e.g., Western blot analysis), it is highly probable that suboptimal cell permeability is a contributing factor.[6]
Q3: What are the key physicochemical properties of PROTACs that influence their cell permeability?
The cell permeability of PROTACs is a complex interplay of several physicochemical properties that often fall outside of traditional "rule-of-five" guidelines for oral drug candidates. Key factors include:
-
Molecular Weight (MW): PROTACs are inherently large molecules, which can hinder their ability to passively diffuse across the cell membrane.
-
Polar Surface Area (PSA): A large PSA, common in PROTACs due to the presence of multiple hydrogen bond donors and acceptors, can impede membrane traversal.
-
Lipophilicity (logP): While increased lipophilicity can enhance membrane association, an excessively high logP can lead to poor aqueous solubility and non-specific binding to lipids, ultimately reducing permeability.
-
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can "shield" polar groups, reducing the effective PSA and promoting a more compact, membrane-permeable conformation.[1][7]
Q4: How can I experimentally assess the cell permeability of my this compound?
Several in vitro assays can be employed to evaluate the cell permeability of this compound:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It provides a good initial assessment of passive permeability.[3][8][9]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier. It can assess both passive permeability and the involvement of active transport mechanisms (efflux).[4][10][11]
-
Intracellular Concentration Measurement: Directly measuring the concentration of this compound inside the cell using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or advanced microscopy can provide the most direct evidence of cell penetration.[12][13] A NanoBRET-based platform can also be used to quantitatively measure the intracellular accumulation of PROTACs.[14][15]
Troubleshooting Guide
Problem: Low or no degradation of the target Halo-tagged protein observed in cells.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Permeability: Perform a PAMPA or Caco-2 assay to quantify the permeability of this compound. 2. Increase Incubation Time/Concentration: Empirically test higher concentrations of this compound or longer incubation times in your cellular degradation assay. 3. Chemical Modification: If permeability is confirmed to be low, consider synthesizing analogs with improved physicochemical properties (see "Strategies for Improving Permeability" below). |
| Efflux by Cellular Transporters | 1. Perform Bidirectional Caco-2 Assay: An efflux ratio greater than 2 suggests that the compound is a substrate for efflux pumps.[11] 2. Co-incubate with Efflux Pump Inhibitors: Treat cells with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if target degradation is rescued. |
| Compound Instability | 1. Assess Stability: Evaluate the stability of this compound in your cell culture medium and under assay conditions using LC-MS/MS. 2. Optimize Formulation: Ensure proper solubilization of this compound. Poor solubility can lead to precipitation and reduced effective concentration.[2] |
| Issues with the HaloTag or Target Protein | 1. Confirm HaloTag Expression and Accessibility: Verify the expression of the Halo-tagged protein by Western blot or fluorescence microscopy. Ensure the HaloTag is accessible for binding. 2. Control Experiments: Include a positive control Halo-tagged protein known to be degraded by HaloPROTACs to ensure the system is working. |
Strategies for Improving this compound Permeability
If poor cell permeability is identified as the primary issue, the following chemical modification strategies can be considered:
| Strategy | Description | Considerations |
| Linker Optimization | Modify the linker connecting the VHL ligand and the chloroalkane. | - Length: Shorter linkers are often associated with better permeability.[16] - Composition: Replacing flexible PEG linkers with more rigid structures like substituted phenyl rings can improve permeability.[1] - Avoid Amide Bonds: Amide bonds can increase PSA; consider replacing them with esters or other less polar groups.[1] |
| Prodrug Approach | Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active this compound.[7] | The choice of prodrug chemistry is critical to ensure efficient cleavage within the target cells. |
| Introduce Intramolecular Hydrogen Bonds | Design modifications that encourage the formation of intramolecular hydrogen bonds to reduce the molecule's effective size and polarity.[1][7] | This can be challenging to predict and may require significant medicinal chemistry efforts. |
| Advanced Delivery Systems | Encapsulate this compound in delivery vehicles like lipid nanoparticles or polymer micelles to enhance cellular uptake.[17][18] | This approach is more complex and may be better suited for in vivo applications. |
Quantitative Data Summary
Table 1: Illustrative Permeability Data for PROTACs
| Compound | Assay | Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 (Cereblon-based) | Caco-2 | 1.7 (A-B) | 8.4 | [4] |
| PROTAC 20b (VHL-based) | Caco-2 | 0.35 (A-B) | Not significant | [4] |
| PROTAC 20d (VHL-based) | Caco-2 | <1.0 (A-B) | >12 | [4] |
| Representative PROTACs | PAMPA | Generally <1.0 | N/A | [3][4] |
Note: This table presents example data for different PROTACs to illustrate the range of observed permeabilities and the utility of the Caco-2 assay in identifying efflux. Specific data for this compound should be generated experimentally.
Table 2: Degradation Potency of this compound
| Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| Halo-tagged SGK3 | 3-10 | ~95 | HEK293 | [2][19][20] |
| Halo-tagged VPS34 | 3-10 | ~95 | HEK293 | [2][19][20] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)[21]
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)
Procedure:
-
Prepare the Donor Plate: a. Carefully coat the filter membrane of the donor plate with the artificial membrane solution (e.g., 5 µL per well).[21] b. Prepare the this compound working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 100 µM). c. Add the this compound working solution to the wells of the coated donor plate.
-
Prepare the Acceptor Plate: a. Fill the wells of the acceptor plate with PBS.
-
Assemble and Incubate: a. Place the donor plate on top of the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor plate. b. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: a. After incubation, separate the plates. b. Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Papp): a. The apparent permeability coefficient (Papp) can be calculated using established formulas that take into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for evaluating the permeability and potential efflux of this compound using a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound stock solution
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: a. Seed Caco-2 cells onto the Transwell inserts at an appropriate density. b. Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[11]
-
Monolayer Integrity Check: a. Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. Only use monolayers with TEER values above a predetermined threshold.
-
Permeability Measurement (Apical to Basolateral - A-B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the this compound working solution (in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points, take samples from the basolateral chamber and analyze the concentration of this compound by LC-MS/MS.
-
Permeability Measurement (Basolateral to Apical - B-A): a. Perform the same procedure as in step 3, but add the this compound working solution to the basolateral chamber and sample from the apical chamber.
-
Data Analysis: a. Calculate the Papp values for both the A-B and B-A directions. b. Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 indicates active efflux.[11]
Visualizations
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Measurement of intracellular concentration of fluorescently-labeled targets in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
Optimizing Linker Length for HaloPROTAC-E Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of HaloPROTAC-E constructs. This guide will help you navigate common experimental challenges and effectively enhance the degradation efficacy of your target protein.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a this compound molecule?
A1: The linker in a this compound molecule connects the HaloTag-binding moiety (a chloroalkane) to the E3 ligase-recruiting ligand (e.g., a VHL or CRBN ligand).[][2][] Its length, composition, and attachment points are critical for correctly orienting the target protein and the E3 ligase to form a stable and productive ternary complex (Target Protein-HaloPROTAC-E-E3 Ligase).[][4][5] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the Halo-tagged target protein.[2][]
Q2: How does linker length impact the efficacy of a this compound?
A2: Linker length significantly influences the ability of the this compound to induce degradation.[7]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the this compound to both the Halo-tagged protein and the E3 ligase. This failure to form a ternary complex will result in poor degradation.[8][9]
-
Too long: An excessively long linker may lead to the formation of a non-productive ternary complex where the ubiquitin cannot be efficiently transferred to the target protein.[9][10] It can also decrease the stability of the PROTAC.[]
-
Optimal length: An optimal linker length facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination and degradation.[7][8]
Q3: What are common linker compositions, and how do they affect this compound properties?
A3: Linkers are commonly composed of polyethylene glycol (PEG) chains, alkyl chains, or more rigid structures like piperazine or piperidine moieties.[][9][11]
-
PEG and alkyl chains: These are flexible linkers that can allow the PROTAC to adopt various conformations, which can be beneficial for forming the ternary complex.[10] However, excessive flexibility can sometimes be detrimental.[10] PEG linkers can also improve solubility.[11]
-
Rigid linkers: More rigid linkers can reduce conformational flexibility, which may lead to more stable and predictable ternary complex formation.[10] The composition of the linker also impacts physicochemical properties such as solubility and cell permeability.[][10][12][13]
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon observed with some PROTACs where degradation efficiency decreases at high concentrations.[14][15] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex.[14][15] Interestingly, some studies with this compound did not observe a hook effect, which might be due to the covalent nature of the HaloTag interaction.[14][15][16] If you observe a hook effect, it is recommended to perform a full dose-response curve to identify the optimal concentration range for your this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low degradation of the target protein. | - Ineffective linker length: The linker may be too short or too long, preventing the formation of a productive ternary complex.[8][9]- Poor cell permeability: The this compound may not be efficiently entering the cells.[][10]- Instability of the this compound: The molecule may be degrading in the cell culture medium or inside the cells.[]- Issues with the HaloTag fusion protein: The HaloTag may be improperly folded or inaccessible. | - Synthesize and test a series of HaloPROTAC-Es with varying linker lengths (e.g., different numbers of PEG units).[8]- Modify the linker composition to improve physicochemical properties like solubility and permeability.[10][12][13]- Confirm cellular uptake of your this compound using analytical methods.- Verify the expression and correct localization of your Halo-tagged target protein via Western Blot or immunofluorescence. |
| High variability in degradation between experiments. | - Inconsistent cell culture conditions: Cell passage number, density, and health can affect experimental outcomes.- Inconsistent this compound concentration: Errors in dilution or storage can lead to variability.- Variable incubation times. | - Use cells within a consistent passage number range and ensure consistent seeding density.- Prepare fresh dilutions of the this compound for each experiment from a validated stock solution.- Strictly adhere to the planned incubation times. |
| Degradation is observed, but the DC50 is high. | - Suboptimal linker length or composition: The current linker may not be ideal for facilitating the most stable and productive ternary complex.[8]- Low binding affinity of the E3 ligase ligand. | - Systematically vary the linker length and composition to find the optimal structure. A common starting point is a linker with three PEG units.[14]- Consider using a higher affinity E3 ligase ligand in your this compound design.[8][14] |
| Off-target effects or cellular toxicity are observed. | - High concentrations of this compound are being used. - The E3 ligase ligand or the this compound itself has intrinsic off-target activity. | - Perform a dose-response experiment to determine the lowest effective concentration.- Run a cell viability assay (e.g., MTS assay) to assess the toxicity of your this compound.[14][15]- Use a negative control, such as ent-HaloPROTAC3, which binds to the HaloTag but not the E3 ligase, to confirm that the observed effects are due to the PROTAC mechanism.[17] |
Quantitative Data Summary
Table 1: Efficacy of Different HaloPROTAC Constructs
| HaloPROTAC | Target Protein | Linker Characteristics | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| This compound | SGK3-Halo | Contains 3 PEG units | 3 - 10 | ~95 | HEK293 | [14][15][18] |
| This compound | Halo-VPS34 | Contains 3 PEG units | 3 - 10 | ~95 | HEK293 | [14][15][18] |
| HaloPROTAC3 | GFP-HaloTag7 | Intermediary length (3 PEG units) | 19 ± 1 | 90 ± 1 | HEK293 | [8] |
| HyT36 | GFP-HaloTag7 | Not specified | 134 ± 7 | 56 ± 1 | HEK293 | [8] |
| HaloPROTACs with shorter linkers | GFP-HaloTag7 | < 3 PEG units | > 1000 | < 20 | HEK293 | [8] |
| HaloPROTACs with longer linkers | GFP-HaloTag7 | > 3 PEG units | > 100 | Significant knockdown but less than HaloPROTAC3 | HEK293 | [8] |
Table 2: Kinetic Data for this compound Mediated Degradation
| HaloPROTAC | Target Protein | Concentration | Time to 50% Degradation | Reference |
| This compound | SGK3-Halo | 300 nM | 20 - 30 minutes | [14][15] |
| This compound | Halo-VPS34 | 300 nM | 1 - 2 hours | [14][15] |
| HaloPROTAC3 | GFP-HaloTag7 | Not specified | 4 - 8 hours | [8] |
Key Experimental Protocols
Protocol 1: Assessment of Target Protein Degradation by Western Blot
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your this compound constructs (and a vehicle control, e.g., DMSO).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HaloTag or the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Ternary Complex Formation Assessment using NanoBRET™ Assay
This protocol provides a general workflow for assessing the formation of the Target-HaloPROTAC-E-E3 ligase ternary complex in live cells.
-
Cell Line Preparation:
-
Use a cell line that endogenously expresses the target protein tagged with HiBiT.
-
Co-express a fluorescently labeled HaloTag fusion to the E3 ligase of interest (e.g., VHL).[19]
-
-
Assay Setup:
-
Plate the cells in a white, 96-well plate.
-
Add the Nano-Glo® substrate and the HaloTag® NanoBRET™ ligand to the cells.
-
Add a concentration series of the this compound.
-
-
Data Acquisition:
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) signals using a plate reader equipped for BRET measurements.
-
The BRET signal is generated when the HiBiT-tagged target and the HaloTag-labeled E3 ligase are brought into close proximity by the this compound.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the this compound concentration to generate a dose-response curve for ternary complex formation.[19] This allows for the determination of parameters like the half-maximal effective concentration (EC50) for complex formation.
-
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Experimental Workflow for Linker Length Optimization.
Caption: Troubleshooting Decision Tree for Poor Degradation.
References
- 2. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Untitled Document [arxiv.org]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Targeted protein degradation phenotypic studies using HaloTag CRISPR/Cas9 endogenous target tagging and HaloPROTAC | Oxford Protein Informatics Group [blopig.com]
- 17. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. bmglabtech.com [bmglabtech.com]
Addressing cell toxicity issues with HaloPROTAC-E
Welcome to the technical support center for HaloPROTAC-E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential cell toxicity issues during your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
This compound is an advanced, heterobifunctional small molecule designed for targeted protein degradation. It operates by hijacking the cell's natural ubiquitin-proteasome system. Its structure consists of two key components connected by a linker: a chloroalkane moiety that forms a covalent bond with a HaloTag7 fusion protein, and an optimized ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][][3][4] This dual binding brings the HaloTag-fused Protein of Interest (POI) into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
Q2: Is cell toxicity an expected outcome with this compound?
This compound itself has been engineered for high selectivity and demonstrated low intrinsic toxicity in multiple studies. For instance, in HEK293 cells, this compound showed no effect on cell viability at concentrations up to 1 µM over 48 hours.[4][7] Quantitative global proteomics also revealed it to be remarkably selective, inducing the degradation of only the target Halo-tagged protein complex.[4] However, cytotoxicity can still emerge in experiments due to several factors:
-
On-Target Toxicity: The degradation of your specific protein of interest (POI) may disrupt essential cellular pathways, leading to cell death. This is a direct consequence of the intended biological effect.
-
Cell Line Sensitivity: The originally reported low toxicity was in HEK293 cells. Other cell lines may be more sensitive to the compound or to the degradation of the target protein.
-
Off-Target Effects: At high concentrations or in certain cellular contexts, unintended proteins may be degraded, causing toxicity.[8][9][10]
-
Experimental Conditions: Prolonged incubation times or concentrations significantly higher than the effective degradation concentration (DC50) can sometimes lead to adverse effects.[11]
Q3: What is the "hook effect" and can it relate to toxicity?
The "hook effect" is a phenomenon observed with many PROTACs where the efficiency of protein degradation decreases at very high concentrations.[12][13] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (this compound with either the POI or the E3 ligase) over the productive ternary complex (POI-HaloPROTAC-E-E3 ligase) required for degradation.[14][15][16] While the primary result of the hook effect is reduced efficacy, the resulting binary complexes could theoretically lead to off-target effects or act as inhibitors, which may contribute to cytotoxicity in some systems.[14] this compound was shown to not exhibit a hook effect in assays up to 10 µM, suggesting a wide effective concentration range.[4][7]
Q4: What are the essential control experiments to diagnose toxicity?
To understand the source of cytotoxicity, several control experiments are crucial:
-
Inactive Control: Use an inactive enantiomer or a structurally similar molecule that binds the HaloTag but not the E3 ligase (e.g., ent-HaloPROTAC3 is the control for HaloPROTAC3).[5][6] This helps determine if the toxicity is due to the chemical structure itself, independent of protein degradation.
-
Proteasome Inhibitor: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If the toxicity is rescued, it strongly suggests that the cell death is caused by the degradation of a protein (either on-target or off-target).[4][7][11]
-
E3 Ligase Ligand Competition: Co-treat cells with this compound and a free VHL ligand (e.g., VH298). Competition for VHL binding should block ternary complex formation, prevent degradation, and rescue toxicity if it is VHL-mediated.[7]
-
Target Knockout/Knockdown: If possible, use a cell line where the POI has been knocked out or knocked down. If these cells are resistant to this compound-induced toxicity, it confirms the toxicity is on-target.
Troubleshooting Guide
Question: I've treated my cells with this compound and observe significant cell death. How do I identify the cause?
Answer: Follow this systematic approach to diagnose the source of the cytotoxicity. The goal is to determine if the toxicity is due to the intended on-target protein degradation, off-target protein degradation, or non-specific effects of the compound.
Step 1: Confirm Target Degradation and Assess Dose-Dependency
First, confirm that this compound is working as expected and that the observed toxicity is dose-dependent.
-
Action: Perform two parallel dose-response experiments.
-
Degradation Curve: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours) and measure the level of your HaloTag-POI by Western Blot. Calculate the DC50 (concentration for 50% degradation).
-
Cytotoxicity Curve: Treat cells with the same concentration range and for the same duration. Measure cell viability using an MTS or CellTiter-Glo assay.[][18] Calculate the IC50 (concentration for 50% inhibition of viability).
-
-
Interpretation: Compare the DC50 and IC50 values.
-
If IC50 ≈ DC50: The toxicity is likely linked to the degradation of the target protein. This points towards on-target toxicity.
-
If IC50 << DC50: The compound is toxic at concentrations below those required for effective degradation, suggesting compound-intrinsic toxicity or potent off-target effects unrelated to the primary target.
-
If IC50 >> DC50: The compound effectively degrades the target at non-toxic concentrations. Toxicity observed only at very high concentrations may be due to off-target effects.
-
Step 2: Run Mechanistic Controls to Isolate the Cause
Next, use control compounds to dissect the mechanism behind the observed cell death. Treat cells at a concentration where you see both degradation and toxicity (e.g., 3x-5x the DC50).
-
Action: Set up the experiments as outlined in the table below and assess cell viability.
| Experiment | Rationale | Expected Outcome if Toxicity is... |
| This compound alone | Positive control for toxicity. | On-Target: High ToxicityOff-Target: High ToxicityCompound-Intrinsic: High Toxicity |
| Inactive Control (e.g., binds HaloTag, not VHL) | Differentiates degradation-dependent toxicity from non-specific compound effects.[5] | On-Target: No ToxicityOff-Target: No ToxicityCompound-Intrinsic: High Toxicity |
| This compound + Proteasome Inhibitor (e.g., MG132) | Blocks proteasomal degradation. If toxicity is due to protein loss, it should be prevented.[4][7] | On-Target: No/Low Toxicity (Toxicity Rescued)Off-Target: No/Low Toxicity (Toxicity Rescued)Compound-Intrinsic: High Toxicity (No Rescue) |
| This compound + VHL Ligand (e.g., VH298) | Competes for VHL binding, preventing ternary complex formation and subsequent degradation.[7] | On-Target: No/Low Toxicity (Toxicity Rescued)Off-Target: No/Low Toxicity (Toxicity Rescued)Compound-Intrinsic: High Toxicity (No Rescue) |
Step 3: Differentiate On-Target vs. Off-Target Toxicity
If the results from Step 2 indicate that the toxicity is degradation-dependent (i.e., rescued by proteasome inhibitors), the final step is to distinguish between on-target and off-target effects.
-
Action 1: Rescue Experiment. Can you rescue the toxic phenotype by re-introducing a version of your POI that cannot be degraded (e.g., one that is not Halo-tagged)? If so, this strongly points to on-target toxicity.
-
Action 2: Global Proteomics. For a comprehensive view, perform quantitative mass spectrometry on cells treated with this compound versus control cells. This can identify other proteins that are unintentionally degraded, which may be responsible for the toxicity.[]
-
Action 3: Literature Review. Is the function of your POI known to be critical for cell survival in your model system? Published data on gene knockouts or RNAi can provide strong evidence for on-target toxicity.
Visual Guides and Workflows
Mechanism of Action
Caption: Mechanism of this compound-mediated targeted protein degradation.
Troubleshooting Workflow for Cytotoxicity
Caption: Systematic workflow for troubleshooting this compound cytotoxicity.
Interpreting Toxicity Mechanisms
Caption: Decision logic for classifying the source of observed toxicity.
Key Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for assessing cytotoxicity in a 96-well plate format.
Materials:
-
Cells cultured in appropriate growth medium.
-
96-well clear-bottom cell culture plates.
-
This compound and control compounds (e.g., inactive control).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (typically 5,000-10,000 cells per well).
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in culture medium at 2x the final desired concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle only" (e.g., DMSO) and "no cells" (medium only) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" wells from all other wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Target Degradation
This protocol confirms the degradation of the HaloTag-fused Protein of Interest (POI).
Materials:
-
Cells cultured in 6-well or 12-well plates.
-
This compound.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Anti-HaloTag and an antibody for a loading control (e.g., anti-GAPDH, anti-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS, then add RIPA buffer to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-HaloTag and anti-GAPDH) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the HaloTag-POI band to the corresponding loading control band. Compare the normalized values across different treatment conditions to determine the extent of degradation and calculate the DC50.
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.sg]
- 6. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. revvity.com [revvity.com]
- 18. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Troubleshooting HaloPROTAC-E experiments in different cell lines
Welcome to the technical support center for HaloPROTAC-E. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their this compound experiments across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical degrader that facilitates the targeted degradation of proteins. It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a chloroalkane moiety that covalently binds to a HaloTag fusion protein. By bringing the HaloTag-fused protein of interest into close proximity with the VHL E3 ligase, this compound triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][]
Q2: What are the key advantages of using the this compound system?
A2: The this compound system offers several advantages for targeted protein degradation:
-
Generality: It can be used to degrade any protein that can be fused to a HaloTag.
-
Potency: this compound demonstrates high potency, with DC50 values in the low nanomolar range for certain proteins.[3][4][5]
-
Rapid and Reversible: It can induce rapid degradation of target proteins, and the effect is reversible upon washout of the compound.[3][6]
-
High Selectivity: Studies have shown that this compound can be highly selective for the targeted HaloTag-fusion protein with minimal off-target effects.[3][5][6]
Q3: In which cell lines has this compound been successfully tested?
A3: this compound has been shown to be effective in Human Embryonic Kidney 293 (HEK293) cells.[3][7] The efficacy of PROTACs can be cell-line dependent, influenced by factors such as the expression levels of the recruited E3 ligase (VHL in this case) and the efficiency of the ubiquitin-proteasome system in a given cell line.[8]
Q4: What is the typical concentration range and treatment time for this compound?
A4: The optimal concentration and treatment time are target and cell-line dependent. However, a good starting point is to perform a dose-response experiment with concentrations ranging from 1 nM to 1 µM for 24 to 48 hours. For example, in HEK293 cells, this compound induced significant degradation of SGK3-Halo and Halo-VPS34 at concentrations as low as 10 nM.[3]
Troubleshooting Guide
Problem 1: Inefficient or No Degradation of the Target Protein
| Possible Cause | Suggested Solution |
| Low expression or activity of the VHL E3 ligase complex in the chosen cell line. | Confirm VHL expression in your cell line via Western blot or qPCR. If VHL levels are low, consider using a different cell line with higher VHL expression or engineering your cell line to overexpress VHL.[8] |
| Inefficient formation of the ternary complex (Target-HaloPROTAC-E-VHL). | Optimize the concentration of this compound. A "hook effect" can occur at high concentrations where binary complexes are favored over the productive ternary complex, though this has not been observed with this compound up to 10 µM.[3][6] Perform a time-course experiment to determine the optimal degradation time (e.g., 4, 8, 12, 24, 48 hours). |
| The HaloTag is inaccessible for this compound binding. | Ensure the HaloTag is properly folded and accessible. The location of the HaloTag (N- or C-terminus) on the protein of interest can influence its accessibility. If possible, test both N- and C-terminal fusions. |
| Issues with the ubiquitin-proteasome system (UPS). | Treat cells with a positive control that is known to be degraded by the UPS to ensure the pathway is active in your cell line. As a control experiment, pre-treatment with a proteasome inhibitor like MG132 should block this compound mediated degradation.[3][6] |
Problem 2: High Background or Off-Target Effects
| Possible Cause | Suggested Solution |
| Non-specific binding of this compound. | Use the lowest effective concentration of this compound. Perform a dose-response experiment to identify the optimal concentration that balances on-target degradation with off-target effects. |
| This compound is affecting other cellular pathways. | Use the inactive enantiomer, ent-HaloPROTAC3, as a negative control. This compound can bind to the HaloTag but not to VHL, so it should not induce degradation.[9][10] This helps to confirm that the observed effects are due to the PROTAC mechanism. |
| The degradation of the target protein has downstream effects. | Perform a global proteomics analysis to identify proteins that are significantly altered upon this compound treatment. This can help to distinguish direct off-target effects from the downstream consequences of target protein degradation.[3][5][6] |
Quantitative Data Summary
The following table summarizes the degradation efficiency of this compound for specific target proteins in HEK293 cells.
| Target Protein | Cell Line | DC50 | Dmax | Time to 50% Degradation (at 300 nM) | Reference |
| SGK3-Halo | HEK293 | 3-10 nM | ~95% at 48h | 20-30 minutes | [3][4] |
| Halo-VPS34 | HEK293 | 3-10 nM | ~95% at 48h | 1-2 hours | [3][4] |
Experimental Protocols
General Protocol for this compound Treatment and Western Blot Analysis
-
Cell Seeding: Seed your cells in a suitable culture plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound. A DMSO-only control should be included.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the HaloTag or the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Control Experiments
-
Proteasome Inhibition: To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.[3][6]
-
Cullin Neddylation Inhibition: To confirm the involvement of the Cullin-RING E3 ligase, pre-treat cells with a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours before adding this compound.[3][6]
-
Negative Control Compound: Use the inactive enantiomer, ent-HaloPROTAC3, in parallel with this compound to demonstrate that the degradation is dependent on VHL recruitment.[9][10]
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 3. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.sg]
How to control for non-specific binding of HaloPROTAC-E
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of HaloPROTAC-E, with a specific focus on controlling for and identifying non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What constitutes non-specific binding or off-target effects for this compound?
A: Non-specific or off-target effects with this compound can be categorized into three main types:
-
VHL-Independent Degradation: The degradation of the HaloTag-fusion protein occurs through a mechanism that does not involve the von Hippel-Lindau (VHL) E3 ligase. This suggests the molecule may be acting through an unintended pathway.
-
Inhibition of VHL Function: At high concentrations, the VHL-binding moiety of this compound could potentially act as an inhibitor, preventing the VHL E3 ligase from processing its natural substrates, such as Hif1α.[1]
-
Off-Target Protein Degradation: this compound could induce the degradation of other proteins that are not the intended HaloTag-fusion target. Quantitative global proteomics has shown this compound to be remarkably selective, making this less common but still important to verify in sensitive systems.[1][2]
Q2: My target protein is being degraded after treatment with this compound. How can I confirm this is due to the specific PROTAC mechanism?
A: To confirm the degradation is occurring through the intended pathway (recruitment of VHL to the HaloTag fusion protein for proteasomal degradation), you should perform a series of control experiments. These include using an inactive enantiomer control, performing competition assays with a free VHL ligand, and co-treating with proteasome or cullin-neddylation inhibitors.[1][3][4] These experiments are detailed in the protocols section below.
Q3: What is the purpose of the ent-HaloPROTAC negative control, and how does it work?
A: An enantiomer of HaloPROTAC, such as ent-HaloPROTAC3, serves as a critical negative control.[3] It has the same molecular structure and properties as the active PROTAC but contains specific stereochemical changes (d-hydroxyproline and d-valine residues) that prevent it from binding to the VHL E3 ligase.[4][5] However, it can still bind to the HaloTag protein.[5] If you observe degradation with the active this compound but not with the ent-HaloPROTAC control, it provides strong evidence that the degradation is dependent on VHL engagement.[3][6][7]
Q4: How can I test if the degradation is dependent on the proteasome?
A: You can confirm proteasome-dependent degradation by pre-treating your cells with a proteasome inhibitor, such as MG132 or epoxomicin, before adding this compound.[1][4] If the degradation of your HaloTag-fusion protein is blocked in the presence of the proteasome inhibitor, it confirms the involvement of the ubiquitin-proteasome system.[4]
Q5: I am concerned about broader, unintended effects on the proteome. How can I check for off-target protein degradation?
A: The most comprehensive method to assess selectivity and identify any off-target protein degradation is through quantitative global proteomics using mass spectrometry.[1][2] This technique allows for an unbiased comparison of the entire proteome in cells treated with this compound versus control-treated cells. Studies have shown this compound to be highly selective, inducing degradation of only the Halo-tagged protein complex.[1][2]
Quantitative Data Summary
The following table summarizes key performance metrics for this compound and its controls, providing a baseline for expected experimental outcomes.
| Parameter | This compound | ent-HaloPROTAC (Negative Control) | Reference |
| DC₅₀ (50% Degradation Conc.) | 3 - 10 nM | No significant degradation | [1][2][8] |
| Dₘₐₓ (Maximum Degradation) | ~95% | No significant degradation | [1][2][8] |
| Degradation Kinetics | 50% degradation in 20-30 min | Not Applicable | [1][2] |
| VHL Binding | High Affinity (via VH298 ligand) | No detectable binding | [1][4] |
| Hif1α Stabilization | Not observed at active conc. | Not Applicable | [1][2] |
| Hook Effect | Not observed up to 10 µM | Not Applicable | [1][2] |
Key Experimental Protocols
Protocol 1: VHL-Dependent Degradation Control using an Inactive Enantiomer
This protocol verifies that the observed protein degradation is dependent on the recruitment of the VHL E3 ligase.
-
Cell Preparation: Plate cells expressing your HaloTag-fusion protein of interest and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of both this compound and a negative control enantiomer (e.g., ent-HaloPROTAC3) in DMSO. Create a dilution series for both compounds to test a range of concentrations (e.g., 1 nM to 1 µM). Include a DMSO-only vehicle control.
-
Treatment: Treat the cells with the diluted compounds and the vehicle control. Incubate for a predetermined time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blot Analysis: Separate the protein lysates via SDS-PAGE, transfer to a membrane, and probe with an anti-HaloTag antibody or an antibody specific to your protein of interest. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify the band intensities. Expect to see dose-dependent degradation of the HaloTag-fusion protein in this compound treated samples, but not in the samples treated with the inactive enantiomer or vehicle control.[4][7]
Protocol 2: Competitive Displacement Assay with a Free VHL Ligand
This experiment confirms that this compound's activity is mediated through its binding to VHL.
-
Cell Preparation: Plate cells expressing the HaloTag-fusion protein as described in Protocol 1.
-
Pre-treatment: Pre-treat a set of wells with a high concentration (e.g., 50 µM) of a free VHL ligand, such as VH298, for 15-30 minutes.[1] This will saturate the VHL binding sites in the cell.
-
This compound Treatment: To both the pre-treated and a parallel set of non-pre-treated wells, add this compound at a concentration known to cause significant degradation (e.g., 300 nM). Include appropriate vehicle controls. Incubate for the desired duration (e.g., 4 hours).
-
Lysis and Western Blot: Proceed with cell lysis, protein quantification, and Western blot analysis as described in Protocol 1.
-
Analysis: Degradation of the target protein should be significantly reduced or completely blocked in the cells pre-treated with the free VHL ligand compared to those treated with this compound alone.[1][4] This demonstrates that this compound requires access to the VHL binding pocket to function.
Protocol 3: Confirmation of Proteasome-Mediated Degradation
This protocol validates that the final step of protein removal is handled by the cellular proteasome.
-
Cell Preparation: Plate cells as previously described.
-
Inhibitor Pre-treatment: Pre-treat a set of wells with a proteasome inhibitor (e.g., 50 µM MG132) or a cullin-neddylation inhibitor (e.g., 3 µM MLN4924) for 0.5-3 hours prior to this compound treatment.[1]
-
This compound Treatment: Add this compound to both inhibitor-treated and non-treated wells and incubate.
-
Lysis and Western Blot: Perform cell lysis and Western blot analysis as detailed above.
-
Analysis: The degradation of the HaloTag-fusion protein should be prevented in the cells pre-treated with either the proteasome or cullin-neddylation inhibitor, confirming the involvement of the Cullin-RING E3 ligase complex and the proteasome in the degradation pathway.[1]
Visual Guides
Caption: Mechanism of this compound mediated protein degradation.
Caption: Workflow for validating specific this compound activity.
Caption: Troubleshooting flowchart for non-specific binding.
References
- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.sg]
- 4. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. france.promega.com [france.promega.com]
- 6. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of HaloPROTAC-E with Alternative Protein Degradation Systems
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as powerful tools for selectively eliminating proteins of interest. This guide provides an objective, data-driven comparison of HaloPROTAC-E, a highly potent VHL-recruiting PROTAC, with other notable PROTAC systems, including its predecessor HaloPROTAC3, the dTAG system, and the BET-family degrader ARV-825.
Mechanism of Action: this compound
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. It consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a chloroalkane moiety that covalently binds to a HaloTag-fused protein of interest, and a linker connecting these two elements. This tripartite interaction brings the target protein into close proximity with the VHL E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] this compound represents an optimized version of earlier HaloPROTACs, featuring a high-affinity VHL ligand, VH298, which contributes to its enhanced degradation efficiency.[2]
References
Assessing the Specificity of HaloPROTAC-E in Global Proteomics: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the specificity of degrader molecules is a critical parameter for both research applications and therapeutic development. HaloPROTAC-E has emerged as a potent and highly selective tool for inducing the degradation of HaloTag7 fusion proteins. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their assessment.
Exceptional Specificity of this compound
Global proteomics studies have demonstrated the remarkable selectivity of this compound. In a key study, quantitative tandem-mass-tag (TMT)-labeled global proteomic analysis was performed on Halo-VPS34 cells treated with this compound. The results revealed that out of 9,786 quantified proteins, only the Halo-tagged protein and its known direct interactors were significantly degraded.[1][2] This highlights the precision of this compound in targeting specific proteins without causing widespread off-target effects.[1]
Quantitative Proteomics Data Summary
The following table summarizes the significant protein abundance changes observed in Halo-VPS34 cells following a 4-hour treatment with 300 nM this compound.
| Protein | Change in Abundance | Putative Role |
| Halo-VPS34 | ↓ 70% | Target Protein |
| VPS15 | ↓ 50% | Regulatory subunit of VPS34 |
| Beclin1 | ↓ 20% | Component of the VPS34 complex |
| ATG14 | ↓ 30% | Component of the VPS34 complex |
| UVRAG | ↓ 15% | Component of the VPS34 complex |
Data sourced from Tovell H, et al. ACS Chem Biol. 2019.[1]
Notably, no other cellular proteins showed a statistically significant reduction in abundance, underscoring the high specificity of this degrader.[1][2] This level of selectivity is a significant advantage for researchers seeking to study the function of a specific protein with minimal confounding variables.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a chloroalkane moiety that covalently binds to the HaloTag7 protein.[1][3] This binding event brings the E3 ligase into close proximity with the HaloTag-fused protein of interest, leading to its polyubiquitination and subsequent degradation by the proteasome.[3][]
Caption: Mechanism of this compound-mediated protein degradation.
Comparison with Alternative Technologies
While this compound demonstrates high specificity, other targeted protein degradation technologies are available, each with its own set of advantages and limitations.
| Technology | Mechanism | Advantages | Disadvantages |
| This compound | Recruits VHL E3 ligase to HaloTag7 fusion proteins.[3] | High specificity, rapid and reversible degradation.[1] No observed "hook effect" up to 10 µM.[1][2] | Requires endogenous tagging of the protein of interest with HaloTag7. |
| dTAG System | Utilizes a phthalimide-based molecule to degrade FKBP12 mutant fusion proteins via the CRBN E3 ligase.[5] | Rapid degradation kinetics.[5] | Can exhibit a "hook effect" at higher concentrations.[5] Potential for off-target effects associated with phthalimide-based compounds.[1] |
| Auxin-Inducible Degron (AID) | Employs the plant hormone auxin to induce degradation of proteins fused to an AID tag via an exogenously expressed plant-specific E3 ligase (TIR1).[1] | Rapid and inducible degradation. | Prone to leaky degradation in the absence of auxin.[1] Requires overexpression of a non-mammalian E3 ligase.[1] |
A comparative study has shown that while both HaloPROTAC3 (a precursor to this compound) and a dTAG-based PROTAC had similar degradation rates for a target protein, the dTAG system exhibited a "hook effect," where the degradation efficiency decreased at higher concentrations.[5] this compound, however, did not show a hook effect in assays up to 10 μM.[1][2]
Experimental Protocols
A detailed methodology is crucial for reproducing and validating experimental findings. The following protocol outlines the key steps for assessing the specificity of this compound using global proteomics.
Global Proteomics Analysis of this compound Specificity
-
Cell Culture and Treatment:
-
Culture Halo-VPS34 HEK293 cells in appropriate media.
-
Treat cells with 300 nM this compound or DMSO (vehicle control) for 4 hours.
-
Perform experiments in quadruplicate for statistical robustness.[1]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a suitable lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins with trypsin overnight.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the resulting peptides with TMT reagents according to the manufacturer's instructions to enable multiplexed quantitative analysis.
-
-
Mass Spectrometry:
-
Combine the labeled peptide samples and analyze them using a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap).
-
Employ a data-dependent acquisition method to fragment the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like Proteome Discoverer.[1]
-
Use a search engine such as Mascot to identify peptides and proteins against a human protein database.[1]
-
Quantify the relative abundance of proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the this compound treated and control groups.
-
Caption: Workflow for global proteomics analysis of this compound specificity.
References
- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 5. Harmony of Protein Tags and Chimeric Molecules Empowers Targeted Protein Ubiquitination and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HaloPROTAC-E and Other Targeted Protein Degradation Technologies
For researchers, scientists, and drug development professionals, the landscape of targeted protein degradation (TPD) offers a powerful alternative to traditional inhibition-based therapeutics. By hijacking the cell's natural protein disposal machinery, TPD technologies can eliminate disease-causing proteins entirely. This guide provides a comparative analysis of four prominent TPD platforms: HaloPROTAC-E, conventional PROTACs, SNIPERs, and LYTACs, supported by experimental data and detailed methodologies.
This comparison guide delves into the mechanisms of action, key performance metrics, and experimental considerations for each technology, offering a comprehensive resource for selecting the optimal protein degradation strategy.
Executive Summary
Targeted protein degradation technologies are revolutionizing drug discovery by enabling the elimination of "undruggable" targets. This guide focuses on a comparative analysis of four key technologies:
-
This compound: A versatile tool for rapid and reversible degradation of any protein of interest (POI) that can be endogenously tagged with HaloTag. It offers exceptional selectivity as it targets the tag, not the protein itself.
-
PROTACs (Proteolysis-Targeting Chimeras): The most established TPD modality, PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific POI, leading to its ubiquitination and proteasomal degradation.
-
SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers): A subclass of PROTACs that utilize the Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase. A unique feature of SNIPERs is their ability to induce the degradation of both the target protein and the IAP E3 ligase itself.[1][2]
-
LYTACs (Lysosome-Targeting Chimeras): A distinct technology designed to degrade extracellular and membrane-bound proteins by targeting them to the lysosome for degradation, thus expanding the scope of TPD beyond the cytoplasm.[3]
Quantitative Performance Comparison
The efficacy of targeted protein degraders is primarily assessed by two key metrics: the half-maximal degradation concentration (DC50), which represents the potency of the degrader, and the maximum level of degradation (Dmax), indicating the degradation efficiency.[4] The following tables summarize the performance of different TPD technologies against various protein targets.
Intracellular Protein Degraders: this compound, PROTACs, and SNIPERs
| Technology | Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | This compound | Halo-tagged SGK3 | HEK293 | 3 - 10 | ~95 | [1][5] |
| This compound | Halo-tagged VPS34 | HEK293 | 3 - 10 | ~95 | [1][5] | |
| PROTAC | ARV-471 | Estrogen Receptor α (ERα) | MCF7 | 0.9 - 1.8 | >95 | [6][7] |
| ERD-308 | Estrogen Receptor α (ERα) | T47D | 0.43 | >95 | [8] | |
| A1874 | BRD4 | pCan1 | 100 (IC50 for viability) | >90 | [9] | |
| NC-1 | BTK | Mino | 2.2 | 97 | [3] | |
| SNIPER | SNIPER(ER)-87 | Estrogen Receptor α (ERα) | MCF-7 | <3 | >90 | [8] |
| SNIPER-7 | BRD4 | Not Specified | 100 (Optimal Conc.) | >90 | [10] | |
| SNIPER-12 | BTK | THP-1 | 182 | Not Specified | [10] |
Extracellular and Membrane Protein Degraders: LYTACs
| Technology | Degrader | Target Protein | Cell Line | Degradation Condition | Degradation (%) | Reference |
| LYTAC | Ctx-GalNAc | EGFR | HEP3B | 1 nM | ~50 (cell surface) | [11] |
| Ctx-GalNAc | EGFR | HEP3B | Not Specified | >70 (total) | [11] |
Mechanisms of Action and Experimental Workflows
The distinct mechanisms of these technologies dictate their applications and experimental design.
This compound: Tag-Targeted Degradation
This compound leverages the high-affinity interaction between the HaloTag protein and a chloroalkane linker. By fusing the HaloTag to a protein of interest, this compound can recruit an E3 ligase (commonly VHL) to the tagged protein, leading to its ubiquitination and degradation.[1] This approach offers the advantage of being target-agnostic, as the same this compound molecule can be used to degrade any protein that is tagged with HaloTag.
Caption: Mechanism of this compound mediated protein degradation.
PROTACs and SNIPERs: Direct Protein Targeting
Conventional PROTACs and SNIPERs directly bind to the protein of interest and an E3 ligase, forming a ternary complex that facilitates ubiquitination and proteasomal degradation.[8][10] The choice of E3 ligase (e.g., VHL, CRBN for PROTACs; IAPs for SNIPERs) and the specific ligand for the POI are critical for the potency and selectivity of the degrader.
Caption: General mechanism of PROTAC and SNIPER technologies.
LYTACs: Targeting Extracellular and Membrane Proteins
LYTACs operate through a distinct pathway. They consist of a binder to a cell-surface lysosome-targeting receptor (e.g., CI-M6PR) linked to a binder for a specific extracellular or membrane protein. This chimeric molecule mediates the internalization of the target protein and its delivery to the lysosome for degradation.[11]
References
- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harmony of Protein Tags and Chimeric Molecules Empowers Targeted Protein Ubiquitination and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for HaloPROTAC-E
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for HaloPROTAC-E, a potent PROTAC (Proteolysis Targeting Chimera) degrader used in targeted protein degradation studies. In the absence of specific disposal instructions from the manufacturer, these guidelines are based on general best practices for laboratory chemical waste management.
This compound: Key Data
The following table summarizes essential quantitative data for this compound, facilitating safe handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₆ClN₅O₈S | MedChemExpress |
| Molecular Weight | 790.41 g/mol | MedChemExpress |
| CAS Number | 2365478-58-4 | MedChemExpress |
| Form | Lyophilized powder | Adooq Bioscience |
| Solubility | Soluble in DMSO (100 mg/mL, 126.52 mM) | MedChemExpress |
| Storage (Lyophilized) | -20°C for up to 36 months (desiccated) | Adooq Bioscience |
| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month | MedChemExpress |
Experimental Protocols: Safe Handling and Preparation of this compound Solutions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (Butyl gloves are recommended for handling DMSO).
-
Laboratory coat
Preparation of Stock Solutions:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Reconstitute the powder in high-purity DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial.
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Store the stock solution in a tightly sealed vial at -80°C or -20°C as recommended.
Proper Disposal Procedures for this compound
As no specific disposal information is provided by manufacturers, the following procedures are based on general guidelines for chemical waste disposal in a laboratory setting. It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) protocols.
Step 1: Waste Identification and Segregation
-
Do not dispose of this compound, in either solid or solution form, down the sink or in regular trash.
-
All materials contaminated with this compound, including unused solutions, empty vials, contaminated pipette tips, and gloves, should be treated as chemical waste.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., empty vials, contaminated wipes) in a designated, leak-proof container lined with a chemically resistant bag.
-
-
Liquid Waste (DMSO Solutions):
-
Collect all liquid waste containing this compound in a designated, sealed, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Since this compound is dissolved in DMSO, the waste should be segregated with other organic solvent waste, unless your institution specifies otherwise.[1][2]
-
Never mix incompatible chemicals in the same waste container.
-
Step 3: Labeling of Waste Containers
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Avoid using abbreviations.[3]
-
For solutions, list all components and their approximate concentrations (e.g., "this compound in DMSO").[3]
-
An indication of the hazards (e.g., "Toxic," "Chemical Waste").
-
The date of waste generation.[3]
-
The name of the principal investigator and the laboratory/room number.[3]
-
Step 4: Storage of Chemical Waste
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
Step 5: Disposal through Institutional EHS
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Follow all instructions provided by the EHS office for scheduling and preparing the waste for collection.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Handling of HaloPROTAC-E: A Guide for Researchers
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling HaloPROTAC-E. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal. Adherence to these protocols is mandatory to minimize risk and ensure experimental integrity.
This compound is a novel and potent degrader of Halo-tagged proteins, designed for research use only.[1][2][3] As with any novel chemical entity, a thorough understanding of its properties and adherence to strict safety protocols are paramount. While a comprehensive toxicological profile for this compound is not yet fully established, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound, a multi-layered approach to personal protection is required to prevent accidental exposure through inhalation, ingestion, or skin contact. The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash resistant | Protects eyes from splashes of this compound solutions or airborne particles of the solid compound. |
| Face Shield | Worn over safety goggles | Provides an additional layer of protection for the entire face during procedures with a higher risk of splashes, such as vortexing or sonicating solutions. | |
| Hand Protection | Nitrile Gloves | Double-gloved | Provides a primary barrier against skin contact. Double-gloving is recommended as an additional precaution. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles or vapors. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
